molecular formula C39H37ClF4N6O6S B8081686 (S,R)-S63845

(S,R)-S63845

Cat. No.: B8081686
M. Wt: 829.3 g/mol
InChI Key: ZFBHXVOCZBPADE-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R)-S63845 is a useful research compound. Its molecular formula is C39H37ClF4N6O6S and its molecular weight is 829.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBHXVOCZBPADE-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37ClF4N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: (S,R)-S63845 Binding Affinity to Human MCL1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective MCL1 inhibitor, (S,R)-S63845, to its human target, Myeloid Cell Leukemia 1 (MCL1). This document details the quantitative binding data, the experimental methodologies used for its determination, and the signaling pathway context of this interaction.

Quantitative Binding Affinity Data

This compound is a potent and highly selective inhibitor of human MCL1.[1] Its binding affinity has been characterized by multiple biophysical and biochemical assays, which consistently demonstrate a high affinity for its target. The key binding parameters are summarized in the table below.

ParameterValueMethodReference
Dissociation Constant (Kd) 0.19 nMSurface Plasmon Resonance (SPR)[1][2][3]
Inhibition Constant (Ki) < 1.2 nMBiochemical Assays[1]
Cellular IC50 (MCL1-dependent cells) < 0.1 µM to < 1 µMCell Viability Assays

This compound exhibits remarkable selectivity for MCL1, with no significant binding to other BCL-2 family members like BCL-2 or BCL-XL. This high affinity and selectivity are attributed to its specific interaction with the BH3-binding groove of MCL1.

Experimental Protocols

The determination of the binding affinity of this compound to human MCL1 relies on robust biophysical techniques. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. The following protocol outlines a typical SPR experiment for characterizing the binding of a small molecule inhibitor like this compound to a protein target.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the this compound and human MCL1 interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human MCL1 protein

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the recombinant human MCL1 protein diluted in immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the sensor surface at a constant flow rate. This is the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor. This is the dissociation phase.

    • Between each concentration, regenerate the sensor surface using a suitable regeneration solution to remove the bound inhibitor.

  • Data Analysis:

    • The sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association and dissociation rates (ka and kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The dissociation constant (Kd) is calculated as the ratio of kd to ka.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the inhibition constant (Ki) of this compound for the MCL1 interaction in a competitive binding format.

Materials:

  • Fluorescence polarization plate reader

  • Black, low-binding microplates

  • Recombinant human MCL1 protein

  • Fluorescently labeled BH3 peptide (tracer) that binds to MCL1

  • This compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

Procedure:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescently labeled BH3 peptide and recombinant human MCL1 protein. The protein concentration should be in the range of the Kd of the tracer-protein interaction.

    • Prepare a serial dilution of this compound.

    • Add the different concentrations of this compound to the wells containing the protein and tracer.

    • Include control wells with only the tracer (for minimum polarization) and wells with the tracer and protein but no inhibitor (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound tracer.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its Kd for the protein.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the MCL1 signaling pathway in apoptosis and a typical experimental workflow for assessing the on-target activity of this compound.

MCL1_Apoptosis_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Apoptosis Apoptosis MCL1 MCL1 BAK BAK MCL1->BAK Sequesters BAX BAX MCL1->BAX Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK->MOMP Induces BAX->MOMP Induces BH3_only BH3-only proteins (e.g., BIM, PUMA, NOXA) BH3_only->MCL1 Inhibits Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis_outcome Apoptosis Caspases->Apoptosis_outcome S63845 This compound S63845->MCL1 Inhibits

Caption: MCL1-Mediated Apoptosis Pathway and Inhibition by this compound.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_Mechanism Mechanism of Action cluster_Outcome Outcome Binding_Assay Biophysical Binding Assay (SPR or FP) Cell_Viability Cell Viability Assay (MCL1-dependent vs. independent cells) Binding_Assay->Cell_Viability Confirm cellular potency Co_IP Co-Immunoprecipitation (MCL1-BAK/BAX) Cell_Viability->Co_IP Validate target engagement Apoptosis_Markers Apoptosis Marker Analysis (Caspase activation, PARP cleavage) Co_IP->Apoptosis_Markers Investigate downstream effects Data_Analysis Data Analysis and Interpretation Apoptosis_Markers->Data_Analysis Conclusion Conclusion on Binding Affinity and On-Target Activity Data_Analysis->Conclusion start Start: Hypothesis on S63845-MCL1 Interaction start->Binding_Assay

Caption: Experimental Workflow for Characterizing this compound Activity.

Conclusion

This compound is a highly potent and selective small molecule inhibitor of human MCL1, binding with sub-nanomolar affinity. The robust biophysical and biochemical data, obtained through well-defined experimental protocols such as SPR and FP, confirm its on-target activity. By disrupting the MCL1-mediated sequestration of pro-apoptotic proteins BAK and BAX, this compound effectively induces the intrinsic apoptotic pathway in MCL1-dependent cancer cells. This makes it a valuable tool for research and a promising candidate for further drug development.

References

The Structural Blueprint of a Highly Selective MCL1 Inhibitor: S63845

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Myeloid cell leukemia 1 (MCL1) has emerged as a critical pro-survival protein frequently overexpressed in a multitude of human cancers, contributing to tumor progression and resistance to conventional therapies. The development of small molecule inhibitors that selectively target MCL1 represents a promising therapeutic strategy. S63845 is a potent and highly selective MCL1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth analysis of the structural basis for S63845's remarkable selectivity for MCL1, offering valuable insights for researchers and professionals in the field of drug discovery and development.

High-Affinity and Selective Binding of S63845 to MCL1

S63845 exhibits exceptional selectivity for human MCL1 over other anti-apoptotic BCL-2 family members, a crucial attribute for minimizing off-target toxicities. This selectivity is quantitatively demonstrated by its strong binding affinity to MCL1 and negligible interaction with BCL-2 and BCL-xL.

Protein Binding Affinity (Kd/Ki, nM) Assay Method
Human MCL1 0.19[1][2]Kd
Human MCL1 < 1.2[3][4]Ki
BCL-2 > 10,000[3]Ki
BCL-xL > 10,000Ki
Mouse MCL1 ~6-fold lower affinity than human MCL1-

Table 1: Comparative binding affinities of S63845 to BCL-2 family proteins.

The Structural Basis of Selectivity: A Deep Dive into the MCL1-S63845 Complex

The high-resolution co-crystal structure of S63845 in complex with MCL1 (PDB ID: 5LOF) provides a detailed atomic-level understanding of the key interactions driving its potency and selectivity. S63845 binds to the canonical BH3-binding groove of MCL1, a hydrophobic cleft that is essential for its pro-survival function of sequestering pro-apoptotic proteins like BIM, BAX, and BAK.

The remarkable selectivity of S63845 arises from its ability to exploit the unique topology of the MCL1 binding groove, which differs subtly from that of other BCL-2 family members. The inhibitor's aromatic scaffold extends deep into the P2 hydrophobic pocket of MCL1. Furthermore, a terminal trifluoromethyl group on S63845 extends into the smaller P4 pocket. A critical interaction is the formation of a salt bridge between a carboxyl group on S63845 and the conserved Arg263 residue within the MCL1 binding groove.

cluster_MCL1 MCL1 BH3-Binding Groove cluster_S63845 S63845 P2 P2 Hydrophobic Pocket P4 P4 Hydrophobic Pocket Arg263 Arg263 Aromatic_Scaffold Aromatic Scaffold Aromatic_Scaffold->P2 Deep Interaction Trifluoromethyl_Group Trifluoromethyl Group Trifluoromethyl_Group->P4 Extension Into Carboxyl_Group Carboxyl Group Carboxyl_Group->Arg263 Salt Bridge

Key interactions between S63845 and the MCL1 binding groove.

Mechanism of Action: Induction of BAX/BAK-Dependent Apoptosis

By competitively binding to the BH3 groove of MCL1, S63845 displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This displacement liberates BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.

S63845 S63845 MCL1 MCL1 S63845->MCL1 Inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates

S63845 mechanism of action leading to apoptosis.

Experimental Protocols for Assessing S63845 Activity

A variety of biochemical and cellular assays are employed to characterize the binding affinity, selectivity, and cellular efficacy of S63845.

Binding Affinity Determination
  • Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR): These biophysical techniques are utilized to quantitatively measure the binding affinity (Kd or Ki) of S63845 to MCL1 and other BCL-2 family proteins.

    • FP Protocol: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BIM) is incubated with recombinant MCL1 protein. The binding of the peptide to MCL1 results in a high polarization value. Unlabeled S63845 is then titrated into the mixture, and its competition with the fluorescent peptide for binding to MCL1 leads to a decrease in polarization. The IC50 is determined and converted to a Ki value.

    • SPR Protocol: Recombinant MCL1 protein is immobilized on a sensor chip. A solution containing S63845 is flowed over the chip, and the binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface. This allows for the determination of on- and off-rates and the calculation of the dissociation constant (Kd).

Cellular Target Engagement and Apoptosis Induction
  • Co-Immunoprecipitation (Co-IP): This assay is used to demonstrate that S63845 disrupts the interaction between MCL1 and its pro-apoptotic binding partners (e.g., BAK, BAX) in a cellular context.

    • Protocol: Cells are treated with S63845. Cell lysates are then incubated with an antibody specific for MCL1. The antibody-protein complexes are captured using protein A/G beads. After washing, the immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against MCL1, BAX, and BAK to assess the level of association.

  • Cell Viability and Apoptosis Assays: The cytotoxic effect of S63845 on cancer cell lines is assessed using various methods.

    • Protocol:

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.

      • Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.

      • Caspase-Glo® 3/7 Assay: Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays FP_SPR Fluorescence Polarization (FP) & Surface Plasmon Resonance (SPR) Binding_Affinity Binding Affinity (Kd, Ki) FP_SPR->Binding_Affinity CoIP Co-Immunoprecipitation Target_Engagement Target Engagement CoIP->Target_Engagement Viability_Apoptosis Viability & Apoptosis Assays (CellTiter-Glo, Annexin V/PI, Caspase-Glo) Cellular_Efficacy Cellular Efficacy Viability_Apoptosis->Cellular_Efficacy S63845 S63845 S63845->FP_SPR S63845->CoIP S63845->Viability_Apoptosis

Experimental workflow for characterizing S63845.

References

On-Target Effects of S63845 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the on-target effects of S63845, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). S63845 has demonstrated significant therapeutic potential in various cancer models by specifically inducing apoptosis in cancer cells dependent on MCL-1 for survival. This document outlines the mechanism of action, key signaling pathways, and detailed experimental protocols for investigating the efficacy of S63845 in cancer cell lines.

Mechanism of Action and Signaling Pathway

S63845 is a small molecule BH3 mimetic that binds with high affinity to the BH3-binding groove of MCL-1, a key pro-survival protein of the BCL-2 family.[1][2] This specific interaction prevents MCL-1 from sequestering the pro-apoptotic proteins BAX and BAK.[3][4] The release of BAX and BAK from MCL-1 allows them to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then initiates the activation of a caspase cascade, culminating in the cleavage of essential cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and ultimately, the execution of apoptosis.

S63845_Mechanism_of_Action cluster_Mitochondria Mitochondrion cluster_Cytoplasm Cytoplasm MOM Mitochondrial Outer Membrane CytoC_cyto Cytochrome c MOM->CytoC_cyto Release CytoC_mito Cytochrome c S63845 S63845 MCL1 MCL-1 S63845->MCL1 Inhibits BAX_BAK BAX / BAK BAX_BAK->MOM Oligomerizes & Permeabilizes MCL1_BAX_BAK MCL-1 - BAX/BAK Complex MCL1_BAX_BAK->BAX_BAK Release Caspase_Cascade Caspase Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes CytoC_cyto->Caspase_Cascade Activates

S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.

Quantitative Data Summary

The efficacy of S63845 varies across different cancer cell lines, primarily depending on their reliance on MCL-1 for survival. The following tables summarize the binding affinity and the half-maximal inhibitory concentration (IC50) values of S63845 in selected cancer cell lines.

Table 1: Binding Affinity of S63845

Target ProteinBinding Affinity (Kd)
Human MCL-10.19 nM

Data sourced from multiple studies.

Table 2: IC50 Values of S63845 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H929Multiple Myeloma< 0.1
AMO1Multiple Myeloma< 0.1
U-2946B-cell Lymphoma~ 0.1
MAVER-1B-cell Lymphoma> 1 (moderately sensitive)
K562Chronic Myeloid Leukemia> 1 (insensitive)
HL-60Acute Myeloid Leukemia0.004 - 0.233
ML-1Acute Myeloid Leukemia0.004 - 0.233
HeLaCervical CancerSensitive (IC50 not specified)
C33ACervical CancerInsensitive
SiHaCervical CancerInsensitive
CaSkiCervical CancerInsensitive

IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the on-target effects of S63845.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with S63845 (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (e.g., 0.5 mg/mL final conc.) C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Read absorbance (e.g., at 570 nm) F->G

Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • S63845 stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • Drug Treatment: Prepare serial dilutions of S63845 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with S63845 for the desired time. For adherent cells, use a gentle dissociation reagent and collect any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins, such as cleaved PARP and cytochrome c release.

Materials:

  • Treated and control cells

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the harvested cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for MCL-1/BAX-BAK Interaction

This protocol is used to assess the disruption of the MCL-1 and BAX/BAK interaction by S63845.

CoIP_Workflow A 1. Treat cells with S63845 B 2. Lyse cells in non-denaturing buffer A->B C 3. Pre-clear lysate with control beads B->C D 4. Incubate with anti-MCL-1 antibody C->D E 5. Add Protein A/G beads to capture immune complexes D->E F 6. Wash beads to remove non-specific binding E->F G 7. Elute proteins from beads F->G H 8. Analyze by Western blot for BAX and BAK G->H

Workflow for Co-Immunoprecipitation to study protein interactions.

Materials:

  • Treated and control cells

  • Non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors

  • Anti-MCL-1 antibody for immunoprecipitation

  • Anti-BAX and anti-BAK antibodies for Western blotting

  • Protein A/G magnetic beads or agarose beads

  • Control IgG antibody

  • Wash buffer

  • Elution buffer (e.g., Laemmli buffer)

Procedure:

  • Cell Treatment and Lysis: Treat cells with S63845 or vehicle control, then lyse in non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with control beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-MCL-1 antibody or control IgG overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending in elution buffer and boiling.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BAX and BAK to determine if S63845 treatment reduces their interaction with MCL-1.

Conclusion

S63845 is a highly specific and potent MCL-1 inhibitor that induces apoptosis in a BAX/BAK-dependent manner in susceptible cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the on-target effects of S63845 and to evaluate its therapeutic potential in various cancer contexts. The provided quantitative data and signaling pathway diagrams offer a comprehensive understanding of its mechanism of action.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S,R)-S63845 as a Chemical Probe for MCL1 Function

Myeloid cell leukemia 1 (MCL1) is a pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family of apoptosis regulators.[1][2] Overexpressed in a wide range of hematological and solid tumors, MCL1 is a critical factor in cancer development, sustained growth, and resistance to therapy.[2][3][4] Its role as a key survival molecule makes it a high-priority target for cancer drug development. This compound is a potent and highly selective small-molecule inhibitor of MCL1, serving as an invaluable chemical probe to investigate MCL1 function and as a promising therapeutic agent. This guide provides a comprehensive technical overview of S63845, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.

Mechanism of Action

This compound is a "BH3 mimetic" that specifically binds with high affinity to the BCL-2 homology 3 (BH3)-binding groove on the MCL1 protein. In healthy and cancer cells, MCL1 sequesters pro-apoptotic effector proteins such as BAX and BAK, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptotic pathway.

By occupying the BH3 groove, S63845 competitively displaces these pro-apoptotic partners from MCL1. The liberated BAX and BAK are then free to activate the mitochondrial apoptotic cascade. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death (apoptosis). The cytotoxic effect of S63845 is therefore direct, on-target, and dependent on the presence of BAX and BAK.

Data Presentation

The following tables summarize the quantitative data for this compound, establishing its potency, selectivity, and efficacy.

Table 1: Binding Affinity and Selectivity of S63845

Target ProteinBinding Affinity (Kd or Ki)MethodReference
Human MCL10.19 nM (Kd)Fluorescence Polarization (FP) / Surface Plasmon Resonance (SPR)
Human MCL1<1.2 nM (Ki)Not Specified
Mouse MCL1~6-fold lower affinity than human MCL1Not Specified
Human BCL-2No discernible bindingFP / SPR
Human BCL-XLNo discernible bindingFP / SPR

Table 2: Cellular Activity of S63845 in Cancer Cell Lines

Cell LineCancer TypeMCL1 DependenceIC50Reference
H929Multiple MyelomaHigh< 0.1 µM
U-2946Diffuse Large B-cell LymphomaHigh~0.1 µM
AMO1Multiple MyelomaHighNot Specified (Sensitive)
MV4-11Acute Myeloid LeukemiaHighNot Specified (Sensitive)
H146Small-cell Lung CarcinomaLow (BCL-XL dependent)Insensitive
K562Chronic Myeloid LeukemiaLow (BCL-XL dependent)Insensitive
RS4;11Acute Lymphoblastic LeukemiaModerate (MCL1 & BCL-2 dependent)Sensitive

Table 3: In Vivo Antitumor Efficacy of S63845

Xenograft ModelCancer TypeDose & AdministrationOutcomeReference
H929Multiple Myeloma25 mg/kg, i.v.103% Max Tumor Growth Inhibition (TGImax)
AMO1Multiple Myeloma25 mg/kg, i.v.114% TGImax; Complete regression in 7/8 mice
MV4-11Acute Myeloid Leukemia12.5 mg/kg, i.v.86% TGImax
Eµ-MycMouse Lymphoma25 mg/kg, i.v. (5 days)Cured 70% of mice

Mandatory Visualizations

MCL1_Apoptosis_Pathway cluster_0 Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CytoC Cytochrome C MOMP->CytoC Releases Caspases Caspase Activation CytoC->Caspases Activates MCL1 MCL1 BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters BAX_BAK->MOMP Induces Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., BIM, NOXA) Apoptotic_Stimuli->BH3_only Activates BH3_only->MCL1 Inhibits BH3_only->BAX_BAK Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: The MCL1-regulated intrinsic apoptosis pathway.

S63845_Mechanism_of_Action cluster_0 Mitochondrion MOMP MOMP CytoC Cytochrome C MOMP->CytoC Releases Caspases Caspase Activation CytoC->Caspases Activates MCL1 MCL1 MCL1_BAX_BAK_Complex MCL1 : BAX/BAK Complex BAX_BAK BAX / BAK (Released) BAX_BAK->MOMP Induces S63845 S63845 S63845->MCL1 Binds to BH3 Groove S63845->MCL1_BAX_BAK_Complex Disrupts MCL1_BAX_BAK_Complex->BAX_BAK Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of action for the MCL1 inhibitor S63845.

CoIP_Workflow start 1. Cell Culture (e.g., HeLa, H929) treatment 2. Treatment - Control (DMSO) - S63845 (0.1-3 µM, 4h) start->treatment lysis 3. Cell Lysis (Non-denaturing buffer) treatment->lysis ip 4. Immunoprecipitation - Anti-MCL1 antibody - Protein A/G beads lysis->ip wash 5. Wash Beads (Remove non-specific binders) ip->wash elution 6. Elution & SDS-PAGE wash->elution western 7. Western Blot - Probe for MCL1, BAX, BAK elution->western result Expected Result: BAX/BAK signal reduced in S63845 lane western->result

Caption: Experimental workflow for Co-Immunoprecipitation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments involving S63845.

Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding affinity of S63845 for MCL1 by measuring the displacement of a fluorescently labeled BH3 peptide.

  • Reagents: Recombinant human MCL1 protein, fluorescently labeled BIM-BH3 peptide, S63845 serially diluted in DMSO, assay buffer (e.g., PBS, 0.01% Tween-20).

  • Procedure:

    • Add a fixed concentration of MCL1 protein and fluorescent BIM-BH3 peptide to wells of a black, low-volume 384-well plate.

    • Add serial dilutions of S63845 to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Calculate Ki or IC50 values by fitting the data to a competitive binding model.

Cellular Viability and Apoptosis Assay

This protocol assesses the cytotoxic and pro-apoptotic effects of S63845 on cancer cell lines.

  • Reagents: MCL1-dependent (e.g., H929) and -independent (e.g., H146) cell lines, appropriate culture media, S63845, a cell viability reagent (e.g., CellTiter-Glo®), apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).

  • Procedure (Viability):

    • Seed cells in 96-well plates and allow them to adhere or stabilize overnight.

    • Treat cells with a range of S63845 concentrations for 24-72 hours.

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

    • Normalize data to vehicle-treated controls and calculate IC50 values.

  • Procedure (Apoptosis):

    • Treat cells in 6-well plates with S63845 for a shorter duration (e.g., 4-24 hours).

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.

    • Analyze the stained cells promptly by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Co-immunoprecipitation (Co-IP) and Western Blot

This method is used to demonstrate that S63845 disrupts the interaction between MCL1 and its pro-apoptotic binding partners within the cell.

  • Reagents: HeLa or other suitable cells, S63845, cell lysis buffer (non-denaturing, e.g., CHAPS-based), anti-MCL1 antibody, Protein A/G magnetic beads, primary antibodies against BAX and BAK, appropriate secondary antibodies.

  • Procedure:

    • Culture cells to ~80-90% confluency and treat with S63845 or vehicle (DMSO) for approximately 4 hours.

    • Lyse the cells on ice and clear the lysate by centrifugation.

    • Pre-clear the lysate with beads to reduce non-specific binding.

    • Incubate a portion of the lysate with an anti-MCL1 antibody overnight at 4°C. Save a fraction of the lysate as "input" control.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against MCL1, BAX, and BAK. A reduction of BAX/BAK signal in the S63845-treated lane compared to the control indicates disruption of the interaction.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical mouse xenograft study to evaluate the anti-tumor activity of S63845 in a living organism.

  • Materials: Immunocompromised mice (e.g., NOD/SCID), human cancer cells (e.g., AMO1 multiple myeloma), S63845 formulated for intravenous (i.v.) injection, vehicle control, calipers.

  • Procedure:

    • Subcutaneously implant cancer cells into the flank of the mice.

    • Monitor tumor growth. Once tumors reach a palpable volume (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

    • Administer S63845 (e.g., 25 mg/kg) or vehicle intravenously, often on a schedule such as daily for 5 consecutive days.

    • Measure tumor volume with calipers and monitor animal body weight 2-3 times per week as a measure of toxicity.

    • Continue monitoring until tumors in the control group reach a predetermined endpoint.

    • Calculate tumor growth inhibition (TGI) to determine efficacy.

Conclusion

This compound has been firmly established as a premier chemical probe for the study of MCL1. Its high potency, exquisite selectivity over other BCL-2 family members, and well-characterized on-target mechanism of action make it an indispensable tool for researchers. The data and protocols presented in this guide underscore its utility in dissecting the role of MCL1 in apoptosis and cancer biology. As research progresses, S63845 not only facilitates a deeper understanding of MCL1-dependent survival pathways but also serves as a critical benchmark for the development of next-generation MCL1-targeted therapeutics.

References

An In-depth Technical Guide to Early-Stage Research on S63845 in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a fundamental characteristic of cancer.[1][2] A key family of proteins that regulates this process is the B-cell lymphoma 2 (BCL-2) family.[1][3] Within this family, the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) has emerged as a critical survival factor for numerous hematological malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), and lymphoma.[4] Overexpression of MCL1 is frequently associated with tumor progression, resistance to conventional therapies, and poor patient prognosis.

S63845 is a potent and highly selective small-molecule inhibitor that specifically targets MCL1. Developed as a "BH3 mimetic," it mimics the action of pro-apoptotic BH3-only proteins to neutralize MCL1's pro-survival function. This document provides a comprehensive technical overview of the foundational preclinical research on S63845, detailing its mechanism of action, efficacy in various hematological cancer models, key experimental methodologies, and the rationale for combination therapies.

Core Mechanism of Action: Reawakening Apoptosis

S63845 functions by binding with high affinity (Kd = 0.19 nM) and specificity to a hydrophobic pocket on the MCL1 protein known as the BH3-binding groove. In healthy cells, this groove is occupied by the BH3 domains of pro-apoptotic effector proteins, primarily BAX and BAK, sequestering them and preventing the initiation of apoptosis.

By occupying this groove, S63845 competitively displaces BAX and BAK from MCL1. Once liberated, BAX and BAK are free to oligomerize, forming pores in the outer mitochondrial membrane. This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a point of no return in the intrinsic apoptotic pathway. It leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering a caspase cascade that culminates in controlled cell death. This targeted induction of apoptosis is effective in cancer cells that are specifically dependent on MCL1 for their survival.

S63845_Mechanism_of_Action cluster_Mitochondrion Mitochondrion MCL1 MCL1 BAX_BAK BAX / BAK (Inactive) MCL1->BAX_BAK Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Oligomerize & Induce CytoC Cytochrome c MOMP->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates S63845 S63845 S63845->MCL1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: S63845 inhibits MCL1, releasing BAX/BAK to trigger mitochondrial apoptosis.

Preclinical Efficacy: In Vitro Studies

S63845 has demonstrated potent cytotoxic activity across a wide range of hematological malignancy cell lines as a single agent. Sensitivity is strongly correlated with a cell's dependence on MCL1 for survival.

Table 1: In Vitro Sensitivity of Hematological Malignancy Cell Lines to S63845
Malignancy TypeCell Lines TestedSensitivity ProfileRepresentative IC50 ValuesReference(s)
Multiple Myeloma (MM) 2517 highly sensitive, 6 moderately sensitive, 2 insensitiveIC50 < 0.1 µM for highly sensitive lines
Lymphoma 18 (13 DLBCL, 5 Burkitt)5/11 highly sensitive (IC50 < 0.1 µM) in one study. 8/13 DLBCL & 4/5 Burkitt sensitive in another.IC50 < 0.1 µM for highly sensitive lines
Acute Myeloid Leukemia (AML) 8All 8 cell lines were sensitiveIC50 range: 4–233 nM
Chronic Myeloid Leukemia (CML) 5All 5 cell lines were insensitive to monotherapyNot applicable

Sensitivity criteria may vary slightly between studies. "Highly sensitive" generally corresponds to an IC50 < 0.1 µM, while "sensitive" may be defined as >50% cell death at 1 µM after 24 hours.

Preclinical Efficacy: In Vivo Models

The potent in vitro activity of S63845 translated to significant anti-tumor efficacy in various mouse xenograft models of hematological cancers, with an acceptable safety margin.

Table 2: In Vivo Efficacy of S63845 in Hematological Malignancy Mouse Models
Malignancy ModelDosing RegimenOutcomeReference(s)
Multiple Myeloma (MM) 25 mg/kg7 out of 8 mice showed complete tumor regression at 100 days.
c-MYC-driven Lymphoma 25 mg/kg for 5 consecutive days70% of mice were cured with no evident side effects in normal tissues.
Acute Myeloid Leukemia (AML) 25 mg/kg6 out of 8 mice achieved complete remission after 80 days.

Key Experimental Protocols

Co-Immunoprecipitation to Verify Target Engagement

This assay is crucial for demonstrating that S63845 disrupts the physical interaction between MCL1 and its pro-apoptotic binding partners.

Methodology:

  • Cell Line Transduction: HeLa cells (or a relevant cancer cell line) are transduced with expression constructs for FLAG-tagged MCL1, BCL-2, or BCL-XL.

  • Drug Treatment: Transduced cells are incubated with increasing concentrations of S63845 (e.g., 0.1, 0.3, 1, 3 µM) for a defined period, typically 4 hours.

  • Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation (IP): The cell lysate is incubated with an anti-FLAG antibody conjugated to beads. This selectively pulls down the FLAG-tagged BCL-2 family protein and any associated proteins.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.

  • Immunoblotting (Western Blot): The immunoprecipitated samples (and total cell lysates as input controls) are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the FLAG-tag, BAX, and BAK to visualize the proteins in the complex. A reduction in co-precipitated BAX/BAK with increasing S63845 concentration indicates target engagement.

CoIP_Workflow A Transduce Cells (e.g., Flag-MCL1) B Treat with S63845 A->B C Lyse Cells B->C D Incubate Lysate with Anti-FLAG Beads C->D E Wash Beads D->E F Elute Proteins E->F G Analyze by Western Blot F->G H Probe for: - Flag-MCL1 - BAX - BAK G->H

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP) analysis.
Annexin V-Based Cytotoxicity/Apoptosis Assay

This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis after drug treatment.

Methodology:

  • Cell Culture and Treatment: Hematological cancer cell lines are seeded and treated with a range of S63845 concentrations for a specified time (e.g., 24 hours).

  • Cell Staining: Cells are harvested and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI).

  • Mechanism: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic or necrotic cells with compromised membrane integrity.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation: The percentage of apoptotic cells (early + late) is calculated to determine the cytotoxic effect of S63845 at different concentrations, allowing for the calculation of IC50 values.

In Vivo Xenograft Model

This protocol assesses the anti-tumor activity and tolerability of S63845 in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human cancer cells.

  • Tumor Implantation: A suspension of a human hematological cancer cell line (e.g., MM, AML) is injected subcutaneously or intravenously into the mice.

  • Tumor Growth and Staging: Tumors are allowed to establish and grow to a palpable size. Mice are then randomized into treatment and control (vehicle) groups.

  • Drug Administration: S63845 is administered to the treatment group, typically via intravenous (i.v.) injection, following a specific dose and schedule (e.g., 25 mg/kg daily for 5 days).

  • Monitoring: Key parameters are monitored throughout the study:

    • Tumor volume (measured with calipers for subcutaneous tumors).

    • Animal body weight (as an indicator of toxicity).

    • Overall health and survival.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. The efficacy is evaluated by comparing tumor growth inhibition, regression, and overall survival between the treated and control groups.

Rationale for Combination Therapies

While S63845 is potent as a monotherapy in many MCL1-dependent cancers, its efficacy can be enhanced, and resistance can be overcome by combining it with other anti-cancer agents. The primary mechanism of resistance to an inhibitor of one BCL-2 family member is often the upregulation or functional redundancy of another.

  • BCL-2 Co-targeting: In lymphomas where both MCL1 and BCL-2 are expressed, inhibiting MCL1 alone may be insufficient as BCL-2 can still sequester pro-apoptotic proteins. Combining S63845 with a BCL-2 inhibitor like venetoclax can be synthetically lethal, blocking both major anti-apoptotic pathways.

  • Targeting Upstream Signaling: In CML, the BCR-ABL1 fusion protein drives cancer cell survival. While CML cells are not sensitive to S63845 alone, inhibiting BCR-ABL1 with a tyrosine kinase inhibitor (TKI) can prime the cells for apoptosis, which is then potently triggered by the addition of S63845.

  • Synergy with Chemotherapy/Other Inhibitors: S63845 shows synergistic activity with conventional chemotherapy (e.g., daunorubicin) and other targeted agents like MEK inhibitors (trametinib) in AML.

Combination_Therapy_Rationale cluster_Cell Cancer Cell MCL1 MCL1 Survival Cell Survival MCL1->Survival Promotes BCL2 BCL2 BCL2->Survival Promotes BCR_ABL1 BCR-ABL1 (in CML) BCR_ABL1->Survival Promotes S63845 S63845 S63845->MCL1 Inhibits Apoptosis Synergistic Apoptosis S63845->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Venetoclax->Apoptosis TKI TKI TKI->BCR_ABL1 Inhibits TKI->Apoptosis

Caption: Logic of combining S63845 with other targeted inhibitors for synergistic effect.

Conclusion

The early-stage, preclinical research on S63845 has firmly established its profile as a highly potent and selective MCL1 inhibitor. The data robustly demonstrates its ability to induce apoptosis in a wide array of hematological malignancies that are dependent on MCL1 for survival. In vitro and in vivo studies have consistently shown significant anti-tumor activity in models of multiple myeloma, lymphoma, and acute myeloid leukemia. Furthermore, this research has illuminated rational, mechanism-based combination strategies that can overcome intrinsic and acquired resistance. These foundational studies have paved the way for the clinical development of MCL1 inhibitors, such as the S63845 derivative MIK665 (S64315), offering a promising new therapeutic avenue for patients with difficult-to-treat hematological cancers.

References

An In-depth Technical Guide to the Cytotoxic Effects of S63845 on MCL1-Dependent Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the potent and selective MCL-1 inhibitor, S63845. It details its mechanism of action, presents quantitative efficacy data from preclinical models, outlines key experimental protocols for its evaluation, and discusses mechanisms of resistance.

Introduction: Targeting MCL1 in Cancer

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular stress and DNA damage.[1] The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[2] This family includes pro-survival members (like MCL-1, BCL-2, and BCL-XL) and pro-apoptotic members (including effectors BAX and BAK, and BH3-only proteins like BIM and PUMA).

Myeloid cell leukemia 1 (MCL-1) is a pro-survival protein frequently overexpressed in a wide range of hematological and solid tumors.[2][3] Its amplification or overexpression is associated with tumorigenesis, poor prognosis, and resistance to conventional chemotherapies and other targeted agents, including BCL-2 inhibitors like venetoclax.[2] MCL-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, thereby preventing the activation of BAX and BAK, which are essential for initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. This critical role makes MCL-1 a compelling therapeutic target. S63845 is a small molecule inhibitor developed to specifically and potently target the BH3-binding groove of MCL-1, representing a promising strategy for treating MCL1-dependent cancers.

Mechanism of Action of S63845

S63845 is a BH3 mimetic that selectively binds with high affinity to the BH3-binding groove of the MCL-1 protein. This action competitively displaces pro-apoptotic proteins, particularly the effector protein BAK, which are normally sequestered by MCL-1. The release of these pro-apoptotic factors triggers a conformational change and oligomerization of BAX and BAK at the outer mitochondrial membrane. This leads to MOMP, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death. S63845-induced apoptosis is therefore critically dependent on the presence of BAX and BAK.

S63845_Mechanism_of_Action cluster_0 Normal State (MCL1-Dependent Cancer Cell) cluster_1 S63845 Treatment MCL1 MCL1 BAK BAK MCL1->BAK Sequesters Apoptosis_Blocked Apoptosis Blocked S63845 S63845 MCL1_2 MCL1 S63845->MCL1_2 Binds & Inhibits BAK_2 BAK (Freed) MCL1_2->BAK_2 Releases BAX_BAK_Oligo BAX/BAK Oligomerization BAK_2->BAX_BAK_Oligo MOMP MOMP BAX_BAK_Oligo->MOMP Caspases Caspase Activation MOMP->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: S63845 mechanism of action in MCL1-dependent cells.

Quantitative Efficacy Data

S63845 demonstrates high selectivity and potent cytotoxicity in preclinical models of MCL1-dependent cancers.

Table 1: Binding Affinity and Selectivity of S63845

This table summarizes the binding affinity of S63845 to key BCL-2 family proteins, highlighting its high selectivity for MCL-1.

Protein TargetBinding Affinity (Kd, nM)Method
Human MCL-1 0.19 Not Specified
Human BCL-2No Discernible BindingNot Specified
Human BCL-XLNo Discernible BindingNot Specified
Table 2: In Vitro Cytotoxicity of S63845 in Cancer Cell Lines

This table presents the cytotoxic activity of S63845 across various hematological cancer cell lines.

Cell LineCancer TypeS63845 ActivityReference
H929Multiple MyelomaIC50 ~100 nM
U-2946B-cell LymphomaIC50 ~100 nM
AMO1Multiple MyelomaPotent Activity
Various AMLAcute Myeloid LeukemiaSelective apoptotic effect in 25 patient samples
DLBCL subsetDiffuse Large B-cell Lymphoma>50% cell death at 0.1-1 µM (in 61.5% of lines)
Burkitt Lymphoma subsetBurkitt Lymphoma>50% cell death at 0.1-1 µM (in 80% of lines)
Table 3: In Vivo Antitumor Activity of S63845

This table summarizes the single-agent efficacy of S63845 in mouse xenograft models.

Cancer ModelMouse StrainDose & AdministrationOutcomeReference
AMO1 XenograftNot Specified25 mg/kg, i.v.Significant tumor regression
Eµ-Myc LymphomaNot SpecifiedNot Specified70% of mice cured
Various ModelsC57BL/625 mg/kg, i.v.Potent anti-tumor activity, well-tolerated
NCI-H929 XenograftNot Specified60 or 80 mg/kg, i.v. (single dose)Initial tumor regression

Mechanisms of Resistance to S63845

Both intrinsic and acquired resistance to S63845 have been observed. Understanding these mechanisms is crucial for developing effective combination therapies.

  • Upregulation of Other Pro-Survival Proteins: A primary mechanism of resistance is the compensatory upregulation of other BCL-2 family pro-survival proteins, such as BCL-XL or BCL-2. These proteins can sequester pro-apoptotic molecules freed by S63845, thereby preventing apoptosis.

  • Loss of Pro-Apoptotic Effectors: Deletion or loss-of-function mutations in the pro-apoptotic effector protein BAK can confer resistance, as S63845's mechanism is dependent on BAX/BAK activation.

S63845_Resistance_Mechanisms S63845 S63845 MCL1 MCL1 S63845->MCL1 Inhibits Apoptosis Apoptosis MCL1->Apoptosis Normally Prevents Resistance Resistance BCL_XL Upregulation of BCL-XL / BCL-2 BCL_XL->Resistance BAK_del Deletion of BAK BAK_del->Resistance

Caption: Key mechanisms of resistance to S63845 therapy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytotoxic effects of S63845.

Protocol 1: Cell Viability Assessment (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTS to a purple formazan product, which is soluble in culture medium. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of S63845 in culture medium. Treat cells with varying concentrations for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS solution (pre-mixed with an electron coupling reagent like PES) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

MTS_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with S63845 (serial dilutions) incubate1->treat incubate2 Incubate for exposure period treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Read Absorbance (490 nm) incubate3->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for a typical MTS cell viability assay.
Protocol 2: Apoptosis Assessment (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Seed cells and treat with S63845 as described in the viability assay protocol.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. Wash cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

AnnexinV_PI_Workflow start Start: S63845-treated and control cells harvest Harvest cells (adherent + floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min (dark, room temp) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze end End: Quantify apoptotic cell populations analyze->end

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, confirming an apoptotic mechanism of cell death.

Principle: A non-fluorescent substrate containing the caspase-3/7 recognition sequence (DEVD) is added to cell lysates. If active caspases are present, they cleave the substrate, releasing a fluorophore (e.g., AMC or rhodamine 110) whose signal can be measured.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with S63845 in a 96-well plate.

  • Cell Lysis: After treatment, add a lysis buffer to each well to release cellular contents, including caspases.

  • Substrate Addition: Add the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC) to the lysate. A caspase inhibitor (e.g., Ac-DEVD-CHO) should be used as a control to confirm signal specificity.

  • Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400 nm Ex / 505 nm Em).

  • Data Analysis: Compare the fluorescence signal from treated samples to that of untreated controls to determine the fold-increase in caspase activity.

Caspase_Assay_Workflow start Start: S63845-treated and control cells in plate lyse Lyse cells to release caspases start->lyse add_substrate Add fluorogenic caspase-3/7 substrate lyse->add_substrate incubate Incubate 1-2h at 37°C add_substrate->incubate read Measure fluorescence incubate->read analyze Analyze Data: Compare treated vs. control read->analyze end End: Quantify caspase activity analyze->end

Caption: Workflow for measuring executioner caspase activity.
Protocol 4: In Vivo Subcutaneous Xenograft Model

This protocol describes the evaluation of S63845's antitumor efficacy in a mouse model.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with S63845, and tumor growth is monitored over time to assess therapeutic efficacy.

Methodology:

  • Cell Preparation: Culture MCL1-dependent human cancer cells. Harvest and resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, to a final concentration of 5-10 x 106 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm3). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width2).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, S63845).

  • Drug Administration: Prepare S63845 for in vivo use. A sample formulation involves dissolving the compound in DMSO, then diluting with PEG300, Tween80, and ddH2O. Administer the drug via the desired route (e.g., intravenous injection) at a specified dose and schedule (e.g., 25 mg/kg).

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size. Monitor animal weight and overall health as indicators of toxicity.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) at the end of the study.

Xenograft_Workflow start Start prepare Prepare cell suspension (e.g., in Matrigel) start->prepare inject Subcutaneous injection into mice prepare->inject monitor1 Monitor tumor growth until palpable inject->monitor1 randomize Randomize mice into groups monitor1->randomize treat Administer S63845 or vehicle control randomize->treat monitor2 Measure tumor volume and mouse weight regularly treat->monitor2 end End of study: Analyze tumor growth inhibition monitor2->end

Caption: General workflow for an in vivo xenograft efficacy study.

Conclusion

S63845 is a highly potent and selective MCL-1 inhibitor that effectively induces BAX/BAK-dependent apoptosis in a wide range of MCL1-dependent cancer models. Preclinical data demonstrate significant single-agent activity in hematological malignancies and potential for synergistic combinations in solid tumors. Key mechanisms of resistance, primarily the upregulation of BCL-XL, highlight rational strategies for combination therapies. The robust preclinical evidence provides a strong rationale for the clinical investigation of MCL-1 inhibitors like S63845 as a targeted therapy for cancers reliant on this crucial survival protein.

References

In Vitro Characterization of (S,R)-S63845: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the initial in vitro characterization of (S,R)-S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The data and methodologies presented are collated from seminal studies to facilitate further research and development.

Biochemical Characterization: Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to the BH3-binding groove of human MCL-1.[1] In vitro binding assays, including fluorescence polarization (FP) and surface plasmon resonance (SPR), have been employed to quantify this interaction and assess its selectivity against other BCL-2 family proteins.[2]

Table 1: Binding Affinity of this compound for BCL-2 Family Proteins

Target ProteinBinding Affinity (Kd, nM)Binding Affinity (Ki, nM)Method
Human MCL-10.19[1][3][4]<1.2SPR, FP
BCL-2No discernible binding>10,000FP
BCL-xLNo discernible binding>10,000FP

Data compiled from multiple sources.

Cellular Activity: Potency in Cancer Cell Lines

This compound induces potent, on-target cell death in cancer cell lines dependent on MCL-1 for survival. Its efficacy has been demonstrated across a range of hematological malignancies, including multiple myeloma, lymphoma, and acute myeloid leukemia (AML).

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Sensitivity Classification
H929Multiple Myeloma<0.1Highly Sensitive
AMO1Multiple Myeloma<0.1Highly Sensitive
VariousMultiple Myeloma17/25 lines < 0.1Highly Sensitive
VariousMultiple Myeloma6/25 lines 0.1 - 1.0Moderately Sensitive
VariousMultiple Myeloma2/25 lines > 1.0Insensitive
VariousLymphoma/CML5/11 lines < 0.1Highly Sensitive
VariousLymphoma/CML3/11 lines 0.1 - 1.0Moderately Sensitive
VariousLymphoma/CML3/11 lines > 1.0Insensitive
VariousAML0.004 - 0.233Sensitive

IC50 values represent the concentration of S63845 required to inhibit cell growth by 50%. Data collated from studies on various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

This compound selectively inhibits MCL-1, leading to the displacement of pro-apoptotic proteins like BAK and BAX. This initiates the BAX/BAK-dependent mitochondrial apoptotic pathway, culminating in caspase activation and programmed cell death.

G cluster_0 S63845 Mechanism of Action S63845 S63845 MCL1 MCL-1 S63845->MCL1 Inhibits BAX_BAK BAX / BAK (Pro-apoptotic) MCL1->BAX_BAK Sequesters Mito Mitochondrion BAX_BAK->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Releases Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1. S63845 signaling pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of S63845 to displace a fluorescently labeled BH3 peptide from MCL-1.

  • Reagents: Recombinant human MCL-1 protein, fluorescently labeled BID or BIM BH3 peptide (tracer), S63845, assay buffer.

  • Procedure:

    • Establish optimal tracer and protein concentrations by performing a saturation binding experiment to achieve a robust assay window (typically ~75% of maximal polarization).

    • In a 384-well plate, add a fixed concentration of MCL-1 protein and the fluorescent tracer to each well.

    • Add serial dilutions of S63845 to the wells.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization indicates the displacement of the tracer by S63845. Calculate the IC50 value, which can be converted to a Ki value, to determine the binding affinity.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that S63845 disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAX or BAK in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or a relevant cancer cell line) to an appropriate density.

    • Treat cells with varying concentrations of S63845 or a vehicle control for a specified time (e.g., 4 hours).

  • Cell Lysis:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates to reduce non-specific binding.

    • Incubate the lysates with an antibody specific for MCL-1 overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads to remove unbound proteins.

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against MCL-1, BAX, and BAK to detect the co-precipitated proteins.

G cluster_1 Co-Immunoprecipitation Workflow A Cell Culture & S63845 Treatment B Cell Lysis A->B C Immunoprecipitation (Anti-MCL-1 Ab) B->C D Western Blot (Probe for BAX/BAK) C->D E Data Analysis: Disruption of MCL-1/BAX-BAK Interaction D->E

Figure 2. Experimental workflow for Co-IP.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Culture and Treatment:

    • Seed cells at a density of 1 x 106 cells in a culture flask.

    • Induce apoptosis by treating the cells with S63845 for the desired time. Include appropriate negative (vehicle-treated) and positive controls.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold 1X PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like Propidium Iodide (PI).

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry:

    • Add additional 1X Binding Buffer to each sample.

    • Analyze the stained cells promptly by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

References

Methodological & Application

(S,R)-S63845 in vivo administration protocol for xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the In Vivo Administration of (S,R)-S63845 in Xenograft Models

Introduction

This compound is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4][5] MCL-1 is overexpressed in a variety of hematological and solid tumors, contributing to therapeutic resistance and tumor cell survival. S63845 has demonstrated significant anti-tumor activity as a single agent and in combination with other anti-cancer drugs in numerous preclinical cancer models. It functions by binding to the BH3-binding groove of MCL-1, which unleashes the pro-apoptotic proteins BAX and BAK, triggering the mitochondrial pathway of apoptosis.

This document provides a comprehensive guide for researchers on the in vivo administration of this compound in xenograft mouse models, summarizing established protocols, formulation methods, and experimental workflows from published studies.

Signaling Pathway of this compound

S63845 selectively inhibits MCL-1, a key pro-survival protein. This inhibition disrupts the sequestration of pro-apoptotic proteins BAK and BAX by MCL-1. Once released, BAK and BAX can oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

S63845_Pathway S63845 S63845 MCL1 MCL-1 S63845->MCL1 BAK_BAX BAK / BAX MCL1->BAK_BAX Sequesters Mito Mitochondrial Apoptosis BAK_BAX->Mito Activates Xenograft_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment arrow arrow Cell_Culture 1. Cell Line Expansion Animal_Acclimatization 2. Animal Acclimatization Tumor_Implantation 3. Tumor Cell Implantation (e.g., subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring_Pre 4. Monitor Tumor Growth (until palpable/measurable) Tumor_Implantation->Tumor_Monitoring_Pre Randomization 5. Randomize Mice into Treatment Groups Tumor_Monitoring_Pre->Randomization Formulation 6. Prepare S63845 Formulation Randomization->Formulation Administration 7. Administer S63845 (e.g., i.v. tail vein) Formulation->Administration Monitoring_Post 8. Monitor Tumor Volume & Body Weight Administration->Monitoring_Post Endpoint 9. Euthanasia at Endpoint Monitoring_Post->Endpoint Analysis 10. Tissue Collection & Data Analysis Endpoint->Analysis

References

cell viability assay protocol using S63845 in multiple myeloma cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Cell Viability Assay Protocol for Evaluating S63845 Efficacy in Multiple Myeloma Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Multiple Myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key survival mechanism for these cancer cells is the evasion of apoptosis, often through the overexpression of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1).[1][2] S63845 is a potent and highly selective small molecule inhibitor that binds to the BH3-binding groove of MCL-1, disrupting its function and inducing apoptosis in MCL-1-dependent cancer cells.[2][3][4] This document provides a detailed protocol for assessing the viability of multiple myeloma cell lines in response to S63845 treatment using the CellTiter-Glo® Luminescent Cell Viability Assay. An alternative protocol using the MTT assay is also briefly described.

Mechanism of Action of S63845

S63845 acts as a BH3 mimetic, specifically targeting the anti-apoptotic protein MCL-1. In cancer cells dependent on MCL-1 for survival, MCL-1 sequesters the pro-apoptotic proteins BAX and BAK, preventing them from initiating the mitochondrial apoptosis pathway. S63845 binds with high affinity to MCL-1, displacing BAX and BAK. Once liberated, BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.

S63845_Pathway cluster_0 Mitochondrial Apoptosis Pathway S63845 S63845 MCL1 MCL-1 (Anti-apoptotic) S63845->MCL1 inhibits BAX_BAK BAX / BAK (Pro-apoptotic) MCL1->BAX_BAK inhibits MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP induces CytC Cytochrome C Release MOMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow start Start seed_cells Seed Multiple Myeloma Cells in 96-well plate start->seed_cells prepare_drug Prepare Serial Dilutions of S63845 seed_cells->prepare_drug treat_cells Add S63845 dilutions and control vehicle to cells prepare_drug->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® Reagent (or other viability reagent) incubate->add_reagent measure Measure Luminescence (or Absorbance) add_reagent->measure analyze Analyze Data: Normalize to control, calculate IC50 measure->analyze end_node End analyze->end_node

References

Application Notes and Protocols: Western Blot Analysis of PARP Cleavage Following S63845 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a common survival mechanism in various cancers, making it a compelling target for therapeutic intervention. S63845 binds to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BAK and BAX.[1][2] This leads to the activation of the intrinsic mitochondrial apoptotic pathway, culminating in the activation of caspases and subsequent cell death.[1]

A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3 and caspase-7, yielding an 89 kDa C-terminal catalytic domain and a 24 kDa N-terminal DNA-binding domain. The detection of the 89 kDa cleaved PARP fragment by Western blot is a widely accepted method for quantifying apoptotic cell death.

These application notes provide a detailed protocol for the analysis of PARP cleavage in cancer cell lines treated with S63845, a critical step in evaluating the compound's pro-apoptotic efficacy.

Signaling Pathway of S63845-Induced Apoptosis and PARP Cleavage

The mechanism of action of S63845 involves the direct inhibition of MCL-1, which in turn initiates a cascade of events leading to apoptosis and the cleavage of PARP.

S63845_Pathway S63845 S63845 MCL1 MCL-1 (Anti-apoptotic) S63845->MCL1 Inhibits BAX_BAK BAX / BAK (Pro-apoptotic) S63845->BAX_BAK Frees MCL1->BAX_BAK Sequesters Mito Mitochondrion BAX_BAK->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP (116 kDa) Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP (89 kDa) cPARP->Apoptosis Hallmark of

Caption: S63845-induced apoptotic signaling pathway.

Experimental Protocols

Cell Culture and S63845 Treatment
  • Cell Line Selection: Choose a cancer cell line known to be dependent on MCL-1 for survival (e.g., multiple myeloma, acute myeloid leukemia, or specific solid tumor cell lines).

  • Cell Seeding: Seed the cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • S63845 Preparation: Prepare a stock solution of S63845 in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with a range of S63845 concentrations (e.g., 0, 10, 50, 100, 200 nM) for various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for inducing PARP cleavage. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

Western Blot Analysis of PARP Cleavage

The following protocol outlines the key steps for performing a Western blot to detect total and cleaved PARP.

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Cell Lysis B Protein Quantification (BCA Assay) A->B C Sample Normalization B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-PARP) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K

Caption: Western blot experimental workflow.

1. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.
  • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for PARP (that detects both the full-length 116 kDa and the 89 kDa cleaved fragment) overnight at 4°C.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
  • Perform densitometric analysis of the bands corresponding to full-length PARP (116 kDa) and cleaved PARP (89 kDa) using image analysis software (e.g., ImageJ).
  • Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH) or express it as a ratio of cleaved PARP to total PARP (full-length + cleaved).

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.

Table 1: Dose-Dependent Effect of S63845 on PARP Cleavage in T-ALL Cell Lines (24-hour treatment)

Cell LineS63845 Concentration (nM)Cleaved PARP / Total PARP Ratio (Normalized to Control)
HPB-ALL 0 (Vehicle)1.00
502.5 ± 0.3
1004.8 ± 0.5
2008.2 ± 0.9
Loucy 0 (Vehicle)1.00
502.1 ± 0.2
1004.2 ± 0.4
2007.5 ± 0.8
MOLT-3 0 (Vehicle)1.00
503.0 ± 0.4
1006.5 ± 0.7
20011.3 ± 1.2
RPMI-8402 0 (Vehicle)1.00
502.8 ± 0.3
1005.9 ± 0.6
20010.1 ± 1.1

Note: The data in this table is illustrative and represents a typical dose-dependent increase in PARP cleavage as observed in published studies. Actual values may vary depending on the experimental conditions.

Table 2: Time-Course of PARP Cleavage in Response to 200 nM S63845

Cell LineTreatment Time (hours)Cleaved PARP / Total PARP Ratio (Normalized to 0h)
HPB-ALL 01.00
61.8 ± 0.2
124.5 ± 0.5
248.2 ± 0.9
MOLT-3 01.00
62.5 ± 0.3
126.8 ± 0.7
2411.3 ± 1.2

Note: The data in this table is illustrative and represents a typical time-dependent increase in PARP cleavage as observed in published studies. Actual values may vary depending on the experimental conditions.

Conclusion

The Western blot analysis of PARP cleavage is a robust and reliable method to quantify the apoptotic response induced by the MCL-1 inhibitor S63845. The provided protocols and data presentation guidelines offer a framework for researchers to effectively evaluate the efficacy of S63845 in preclinical cancer models. The clear visualization of the signaling pathway and experimental workflow, along with the structured presentation of quantitative data, will aid in the interpretation and communication of experimental findings.

References

Application Note: Studying the Disruption of the MCL1-BAK Interaction by S63845 Using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia 1 (MCL1) is a key anti-apoptotic protein of the BCL-2 family, often overexpressed in various cancers, contributing to tumor survival and resistance to therapy. MCL1 exerts its pro-survival function by sequestering pro-apoptotic proteins, such as the BCL-2 homologous antagonist/killer (BAK). The development of small molecule inhibitors that disrupt the MCL1-BAK interaction is a promising therapeutic strategy. S63845 is a potent and specific MCL1 inhibitor that has been shown to induce apoptosis in MCL1-dependent cancer cells by disrupting its interaction with pro-apoptotic partners.[1] This application note provides a detailed co-immunoprecipitation (Co-IP) protocol to investigate and quantify the disruption of the MCL1-BAK interaction by S63845.

Introduction

The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which includes pro-survival members (e.g., BCL-2, BCL-XL, and MCL1) and pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA). In healthy cells, pro-survival proteins bind to and inhibit pro-apoptotic proteins, preventing the initiation of apoptosis. In cancer, the overexpression of pro-survival proteins like MCL1 allows malignant cells to evade apoptosis. MCL1 primarily sequesters the pro-apoptotic protein BAK, preventing its activation and subsequent mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.

S63845 is a highly selective BH3 mimetic that binds with high affinity to the BH3-binding groove of MCL1, thereby displacing pro-apoptotic proteins like BAK. This leads to the activation of BAK, MOMP, and subsequent caspase activation, culminating in apoptotic cell death. Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular context. This method allows for the specific pulldown of a target protein (MCL1) and its interacting partners (BAK), enabling the assessment of how a small molecule inhibitor like S63845 affects this interaction.

Signaling Pathway

The interaction between MCL1 and BAK is a critical checkpoint in the intrinsic apoptotic pathway. Under normal conditions, MCL1 sequesters BAK, preventing its oligomerization and the subsequent release of cytochrome c from the mitochondria. Upon treatment with S63845, this interaction is disrupted, freeing BAK to initiate apoptosis.

MCL1_BAK_Pathway cluster_0 Normal Cell Survival cluster_1 Effect of S63845 MCL1 MCL1 BAK BAK MCL1->BAK Sequestration Apoptosis_inhibited Apoptosis Inhibited S63845 S63845 MCL1_S63845 MCL1-S63845 Complex S63845->MCL1_S63845 BAK_free Free BAK MCL1_S63845->BAK_free Disruption Apoptosis_induced Apoptosis Induced BAK_free->Apoptosis_induced

MCL1-BAK signaling and S63845 intervention.

Experimental Workflow

The following diagram outlines the major steps in the co-immunoprecipitation protocol to assess the S63845-mediated disruption of the MCL1-BAK interaction.

CoIP_Workflow start Start: Culture MCL1-dependent cells treatment Treat cells with S63845 (and DMSO control) start->treatment lysis Cell Lysis in non-denaturing buffer treatment->lysis preclearing Pre-clear lysate with control IgG and Protein A/G beads lysis->preclearing ip Immunoprecipitation with anti-MCL1 antibody preclearing->ip wash Wash beads to remove non-specific binding ip->wash elution Elute protein complexes wash->elution analysis Analyze by SDS-PAGE and Western Blotting for MCL1 and BAK elution->analysis quant Densitometric quantification of co-precipitated BAK analysis->quant end End: Determine dose-dependent disruption quant->end

Co-immunoprecipitation workflow.

Quantitative Data Summary

The efficacy of S63845 in disrupting the MCL1-BAK interaction can be quantified by measuring the amount of BAK that co-immunoprecipitates with MCL1 at various concentrations of the inhibitor. The results can be presented as a percentage of the co-precipitated BAK relative to the DMSO-treated control.

S63845 Concentration (nM)Co-precipitated BAK (% of Control)
0 (DMSO)100%
1075%
5040%
10015%
500<5%

Note: The values presented in this table are representative and may vary depending on the cell line, experimental conditions, and antibody efficiency.

The binding affinity of S63845 for MCL1 is significantly higher than for other BCL-2 family members, highlighting its specificity.

ProteinBinding Affinity (Kd, nM)
MCL10.19
BCL-2>10,000
BCL-XL>10,000

Data sourced from publicly available information.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a co-immunoprecipitation experiment to analyze the disruption of the MCL1-BAK interaction by S63845.

Materials and Reagents

  • Cell Line: A human cancer cell line known to be dependent on MCL1 for survival (e.g., H929 multiple myeloma cells).

  • S63845: Prepare a stock solution in DMSO.

  • Antibodies:

    • Rabbit anti-MCL1 antibody for immunoprecipitation.

    • Mouse anti-BAK antibody for Western blotting.

    • Rabbit and mouse IgG isotype controls.

    • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Buffers and Solutions:

    • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

    • Wash Buffer: Cell Lysis Buffer with a reduced concentration of Triton X-100 (0.1%).

    • Elution Buffer: 2x Laemmli sample buffer.

  • Protein A/G Magnetic Beads or Agarose Beads

  • General laboratory equipment for cell culture, protein quantification, SDS-PAGE, and Western blotting.

Procedure

  • Cell Culture and Treatment: a. Culture MCL1-dependent cells to approximately 80-90% confluency. b. Treat the cells with varying concentrations of S63845 (e.g., 10, 50, 100, 500 nM) and a DMSO vehicle control for a predetermined time (e.g., 4-6 hours).

  • Cell Lysis: a. Harvest the cells by centrifugation and wash once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer. c. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.

  • Protein Quantification: a. Determine the protein concentration of the whole-cell lysate using a suitable protein assay (e.g., BCA assay). b. Normalize the protein concentration of all samples with lysis buffer.

  • Pre-clearing the Lysate (Optional but Recommended): a. To a fraction of the lysate (e.g., 500 µg - 1 mg of total protein), add isotype control IgG and Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation: a. To the pre-cleared lysate, add the primary anti-MCL1 antibody. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C). b. Carefully aspirate and discard the supernatant. c. Wash the beads three to five times with 1 mL of cold wash buffer. After the final wash, remove all residual supernatant.

  • Elution: a. Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes. c. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Western Blot Analysis: a. Separate the eluted proteins and a small fraction of the whole-cell lysate (input control) by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies against MCL1 and BAK. d. Incubate with appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification and Data Analysis: a. Perform densitometric analysis of the BAK and MCL1 bands in the immunoprecipitated samples using image analysis software (e.g., ImageJ). b. Normalize the intensity of the co-precipitated BAK band to the intensity of the immunoprecipitated MCL1 band for each sample. c. Express the amount of co-precipitated BAK in S63845-treated samples as a percentage of the DMSO control.

Conclusion

The co-immunoprecipitation protocol detailed in this application note provides a robust method for investigating the disruption of the MCL1-BAK protein-protein interaction by the specific MCL1 inhibitor, S63845. This assay is crucial for the preclinical evaluation of BH3 mimetics and for understanding the molecular mechanisms by which these targeted therapies induce apoptosis in cancer cells. The successful application of this protocol will enable researchers to quantify the efficacy of S63845 and similar compounds in a cellular context, providing valuable data for drug development and cancer biology research.

References

Application Note: Detection of S63845-Induced Apoptosis using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Myeloid Cell Leukemia 1 (MCL-1) often being overexpressed in cancer cells, promoting their survival.[1][2] S63845 is a potent and selective small-molecule inhibitor of MCL-1.[3] By binding to MCL-1, S63845 disrupts its interaction with pro-apoptotic proteins like BAK and BAX, leading to the activation of the intrinsic apoptotic pathway.[1][3]

Annexin V/Propidium Iodide (PI) staining is a widely used flow cytometry-based method to detect apoptosis. In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This application note provides a detailed protocol for the detection and quantification of apoptosis induced by the MCL-1 inhibitor S63845 using Annexin V/PI staining and flow cytometry.

S63845-Induced Apoptosis Signaling Pathway

S63845 selectively inhibits the anti-apoptotic protein MCL-1, a key regulator of the intrinsic apoptotic pathway. This inhibition leads to the activation of pro-apoptotic effector proteins BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately leading to apoptosis.

S63845_Apoptosis_Pathway S63845 S63845 MCL1 MCL-1 S63845->MCL1 Inhibits BAK_BAX BAK / BAX MCL1->BAK_BAX Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK_BAX->MOMP Induces CytoC Cytochrome c release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: S63845 induced apoptotic signaling pathway.

Experimental Protocols

Materials and Reagents
  • S63845 (dissolved in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Cell Preparation and Treatment
  • Cell Seeding: Seed cells at an appropriate density in a culture plate to ensure they are in the logarithmic growth phase at the time of treatment.

  • S63845 Treatment: Treat cells with the desired concentrations of S63845. Include a vehicle control (DMSO) and an untreated control. The optimal concentration and incubation time will vary depending on the cell line. Refer to the table below for examples from the literature.

  • Positive Control (Optional): Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to serve as a positive control for the staining procedure.

Annexin V/PI Staining Procedure
  • Harvest Cells:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Wash with PBS and detach cells using a gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based). Avoid using trypsin as it can damage the cell membrane. Collect floating cells from the supernatant as they may be apoptotic.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-500 x g for 5 minutes at 4°C).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or the manufacturer's recommended volume).

    • Add 5-10 µL of PI solution (e.g., a final concentration of 1-2 µg/mL).

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).

Flow Cytometry Analysis
  • Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to adjust the photomultiplier tube (PMT) voltages.

  • Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap.

  • Gating: Gate on the cell population of interest based on FSC and SSC to exclude debris.

  • Quantification: Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quantify the percentage of cells in each quadrant:

    • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

    • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Experimental Workflow

The following diagram illustrates the workflow for detecting S63845-induced apoptosis using Annexin V/PI staining.

AnnexinV_PI_Workflow cluster_treatment Cell Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis Cell_Seeding Seed Cells S63845_Treatment Treat with S63845 Cell_Seeding->S63845_Treatment Harvest_Cells Harvest Cells S63845_Treatment->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V and PI Resuspend->Add_Stains Incubate Incubate in the Dark Add_Stains->Incubate Acquire_Data Acquire Data on Flow Cytometer Incubate->Acquire_Data Analyze_Data Analyze Quadrant Plot Acquire_Data->Analyze_Data

Caption: Experimental workflow for Annexin V/PI staining.

Data Presentation

The following table summarizes exemplary experimental conditions for inducing apoptosis with S63845 in various cancer cell lines.

Cell LineCancer TypeS63845 ConcentrationIncubation TimeReference
HeLaCervical Cancer0.1, 0.3, 1, 3 µM4 hours
H929Multiple Myeloma~100 nM (IC50)4 hours
U-2946B-cell Lymphoma~100 nM (IC50)4 hours
MAVER-1B-cell LymphomaConcentration-dependent4 hours
A-375Melanoma1 µM24 and 48 hours
MeWoMelanoma1 µM24 and 48 hours
Synovial Sarcoma cell linesSynovial Sarcoma100 nMOvernight
T-ALL cell linesT-cell Acute Lymphoblastic Leukemia200 nM24 hours
HL-60Acute Myeloid LeukemiaConcentration-dependentNot specified
ML-1Acute Myeloid LeukemiaConcentration-dependentNot specified

Troubleshooting

IssuePossible CauseSuggestion
High background staining in negative control Rough cell handlingHandle cells gently during harvesting and washing to maintain membrane integrity.
Inappropriate bufferEnsure the use of 1X Annexin V Binding Buffer containing calcium, as Annexin V binding to PS is calcium-dependent.
Low or no Annexin V staining in positive control Ineffective apoptosis inductionEnsure the positive control agent and treatment conditions are appropriate for the cell line.
Insufficient incubation timeOptimize the incubation time for Annexin V staining.
High PI staining in viable cells Cells were not analyzed promptlyAnalyze cells as soon as possible after staining to avoid loss of membrane integrity over time.
Cell concentration is too highUse the recommended cell concentration to ensure adequate reagent-to-cell ratio.

Conclusion

Annexin V/PI staining is a robust and reliable method for the detection and quantification of apoptosis induced by the MCL-1 inhibitor S63845. By following the detailed protocol and considering the cell-type-specific optimization of S63845 treatment, researchers can accurately assess the apoptotic response to this targeted therapeutic agent. This assay is a valuable tool for studying the mechanism of action of S63845 and for the development of novel anti-cancer therapies.

References

Application Notes and Protocols for Establishing S63845 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing cancer cell lines with acquired resistance to S63845, a selective MCL-1 inhibitor. Understanding the mechanisms of resistance to S63845 is crucial for the development of more effective therapeutic strategies and combination therapies. The following protocols and data presentation will facilitate research into S63845 resistance.

Introduction

S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Overexpression of MCL-1 is a common feature in various cancers and is associated with tumor progression and resistance to conventional chemotherapy.[1][2] While S63845 has shown promise in preclinical models, the development of acquired resistance remains a significant clinical challenge. Establishing S63845-resistant cell lines in vitro is an essential tool for investigating the molecular mechanisms that drive resistance and for identifying novel therapeutic strategies to overcome it.

This document outlines two primary protocols for generating S63845-resistant cell lines: a stepwise concentration-escalation method and a continuous exposure method. It also details methods for confirming and characterizing the resistant phenotype.

Data Presentation

Table 1: Characterization of S63845 Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceKey Resistance MechanismsReference
Multiple Myeloma (MM.1S)~50>500>10Upregulation of BCL-XL
Multiple Myeloma (OPM2)~100>1000>10Upregulation of BCL-XL
Diffuse Large B-cell Lymphoma (TMD8)VariesVariesNot SpecifiedUpregulation of MCL1 and BCL-XL
Burkitt Lymphoma (UPF9T)VariesVariesNot SpecifiedUpregulation of MCL1 and BCL-XL
Breast Cancer ModelsVariesVariesNot SpecifiedDeletion of BAK, Upregulation of other pro-survival proteins

Experimental Protocols

Protocol 1: Stepwise Concentration-Escalation Method to Generate S63845 Resistant Cell Lines

This is a widely used method to gradually adapt cancer cells to increasing concentrations of a drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • S63845 (prepare a stock solution in DMSO)

  • Cell culture flasks/plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Determine the initial S63845 concentration:

    • Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the IC20 (the concentration that inhibits 20% of cell growth) of S63845 for the parental cell line. This will be the starting concentration for the selection process.

  • Initial Exposure:

    • Seed the parental cells at a density that allows for several population doublings.

    • Treat the cells with the predetermined IC20 of S63845.

    • Culture the cells until they reach approximately 80% confluency. This may take longer than untreated cells, and a significant portion of the cells may die initially.

  • Subculture and Dose Escalation:

    • Once the cells have adapted and are growing steadily at the initial concentration, subculture them.

    • Increase the concentration of S63845 by a factor of 1.5 to 2.

    • Monitor the cells closely for signs of recovery and proliferation.

    • Repeat this process of stepwise dose escalation. If significant cell death occurs, reduce the fold-increase in concentration.

  • Cryopreservation:

    • At each successful adaptation to a new concentration, cryopreserve a batch of cells. This allows for restarting the culture if contamination occurs or if the cells fail to adapt to a higher concentration.

  • Generation of a Resistant Population:

    • Continue the dose escalation until the cells can proliferate in a concentration of S63845 that is at least 10-fold higher than the initial IC50 of the parental line.

    • The entire process can take several months (3-18 months).

  • Maintenance of Resistant Phenotype:

    • To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of the highest tolerated concentration of S63845. Alternatively, some protocols recommend periodic re-exposure to the drug.

Protocol 2: Continuous Exposure Method

This method involves continuous exposure to a single, higher concentration of the drug.

Procedure:

  • Determine S63845 Concentration:

    • Determine the IC50 of S63845 for the parental cell line.

    • Select a concentration around the IC50 or slightly higher.

  • Continuous Treatment:

    • Seed the parental cells at a low density.

    • Treat the cells with the selected concentration of S63845.

    • Replace the medium with fresh drug-containing medium every 2-3 days.

    • Initially, most cells will die. However, a small population of resistant cells may survive and begin to form colonies.

  • Expansion of Resistant Clones:

    • Allow the resistant colonies to grow.

    • Once the colonies are large enough, they can be individually picked and expanded or the entire population can be expanded.

  • Characterization:

    • Characterize the resulting cell population to confirm resistance.

Protocol 3: Confirmation and Characterization of S63845 Resistance

1. Assessment of Drug Sensitivity:

  • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 values of S63845 in the parental and the newly generated resistant cell lines. A significant increase in the IC50 value confirms the resistant phenotype.

2. Western Blot Analysis:

  • Investigate the expression levels of key proteins involved in the BCL-2 family pathway.

  • Probe for MCL-1, BCL-2, BCL-XL, BAX, and BAK. Upregulation of anti-apoptotic proteins like MCL-1 and BCL-XL is a common resistance mechanism.

3. Apoptosis Assays:

  • Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to assess the rate of apoptosis induced by S63845 in both parental and resistant cells.

4. Gene Expression Analysis:

  • Perform quantitative PCR (qPCR) or RNA sequencing to identify changes in gene expression that may contribute to resistance. Look for upregulation of drug efflux pumps such as ABCB1 (MDR1).

Mandatory Visualizations

Signaling Pathway of S63845 Action and Resistance

S63845_Pathway cluster_sensitive S63845 Sensitive Cell cluster_resistant S63845 Resistant Cell S63845 S63845 MCL-1 MCL-1 S63845->MCL-1 inhibits BAK/BAX BAK/BAX MCL-1->BAK/BAX inhibits Apoptosis Apoptosis BAK/BAX->Apoptosis induces S63845_res S63845 MCL-1_up Upregulated MCL-1 S63845_res->MCL-1_up BAK_del Deleted BAK MCL-1_up->BAK_del BCL-XL_up Upregulated BCL-XL BCL-XL_up->BAK_del Reduced_Apoptosis Reduced Apoptosis BAK_del->Reduced_Apoptosis Drug_Efflux Drug Efflux (e.g., ABCB1) Drug_Efflux->S63845_res expels

Caption: S63845 action and resistance pathways.

Experimental Workflow for Generating Resistant Cell Lines

Workflow cluster_setup Setup cluster_generation Resistance Generation cluster_characterization Characterization Parental_Cells Parental Cell Line Determine_IC20 Determine IC20 of S63845 Parental_Cells->Determine_IC20 Initial_Exposure Treat with IC20 of S63845 Determine_IC20->Initial_Exposure Culture Culture until 80% confluency Initial_Exposure->Culture Subculture_Increase Subculture & Increase S63845 Concentration (1.5-2x) Culture->Subculture_Increase Cryopreserve Cryopreserve at each step Subculture_Increase->Cryopreserve Repeat Repeat Cryopreserve->Repeat Repeat->Subculture_Increase Resistant_Line Established Resistant Cell Line Repeat->Resistant_Line IC50_Assay Determine IC50 Resistant_Line->IC50_Assay Western_Blot Western Blot (BCL-2 family) Resistant_Line->Western_Blot Apoptosis_Assay Apoptosis Assay Resistant_Line->Apoptosis_Assay Gene_Expression Gene Expression Analysis Resistant_Line->Gene_Expression

Caption: Workflow for establishing resistant cell lines.

References

Application Notes and Protocols for S663845 Formulation for Intravenous Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and intravenous administration of the selective MCL1 inhibitor, S63845, in mouse models. The information is compiled from various research sources to ensure robust and reproducible experimental outcomes.

Introduction to S63845

S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3] MCL1 is overexpressed in various cancers, making it a compelling therapeutic target.[3][4] S63845 induces apoptosis in cancer cells dependent on MCL1 by activating the BAX/BAK-dependent mitochondrial apoptotic pathway. This document outlines established methods for preparing S63845 for intravenous delivery in preclinical mouse studies to assess its efficacy and tolerability.

S63845 Formulation Protocols

The choice of formulation for S63845 is critical for ensuring its solubility, stability, and bioavailability for in vivo studies. Below are several validated formulations for intravenous injection in mice.

Table 1: S63845 Formulation Compositions for Intravenous Injection
Formulation ComponentsSolvent/ExcipientConcentrationNotesReference
Formulation A 25 mM Hydrochloric Acid (HCl)As requiredUsed to dissolve S63845
20% 2-hydroxy propyl β-cyclodextrin (HPβCD)As requiredSolubilizing agent
Formulation B Dimethyl sulfoxide (DMSO)10%Initial solvent
Polyethylene glycol 300 (PEG300)40%Co-solvent
Polysorbate 80 (Tween 80)5%Surfactant
Saline (0.9% NaCl)45%Vehicle
Formulation C Polyethylene glycol 300 (PEG300)50%Co-solvent
Saline (0.9% NaCl)50%Vehicle
Formulation D Vitamin E/TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)2%Solubilizing agent
Saline (0.9% NaCl)98%Vehicle

Experimental Protocols

Protocol 3.1: Preparation of S63845 Solution using Formulation A (HCl and HPβCD)

This protocol is suitable for achieving a clear solution of S63845.

Materials:

  • S63845 powder

  • 25 mM Hydrochloric Acid (HCl)

  • 20% (w/v) 2-hydroxy propyl β-cyclodextrin (HPβCD) in sterile water

  • Sterile, pyrogen-free water for injection

  • Sterile conical tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of S63845 powder in a sterile conical tube.

  • Add the calculated volume of 25 mM HCl to the S63845 powder.

  • Vortex the mixture until the powder is fully dissolved.

  • Add the 20% HPβCD solution to the dissolved S63845.

  • Vortex the final solution thoroughly to ensure homogeneity.

  • The formulation should be prepared fresh before each use.

  • Filter the final solution through a 0.22 µm sterile filter before injection.

Protocol 3.2: Preparation of S63845 Solution using Formulation B (DMSO, PEG300, Tween 80, Saline)

This multi-component solvent system is effective for solubilizing hydrophobic compounds like S63845.

Materials:

  • S63845 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Polysorbate 80 (Tween 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the required amount of S63845 powder in a sterile conical tube.

  • Add the calculated volume of DMSO (10% of the final volume) and vortex or sonicate until the S63845 is completely dissolved.

  • Sequentially add PEG300 (40% of the final volume) and Tween 80 (5% of the final volume), mixing thoroughly after each addition.

  • Finally, add the sterile saline (45% of the final volume) to reach the desired final concentration.

  • Vortex the solution until it is clear and homogenous. Gentle warming or sonication may be required.

  • It is recommended to use this formulation immediately after preparation.

Intravenous Administration in Mice

Protocol 4.1: Tail Vein Injection

Materials:

  • Prepared S63845 formulation

  • Mouse restrainer

  • Sterile insulin syringes (e.g., 28-30 gauge)

  • 70% Ethanol

  • Heat lamp or warming pad (optional)

Procedure:

  • Warm the mouse tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Load the sterile syringe with the appropriate volume of the S63845 formulation.

  • Carefully insert the needle into one of the lateral tail veins.

  • Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the mouse for any adverse reactions post-injection.

Table 2: Reported Dosages of S63845 for Intravenous Administration in Mice
Dosage (mg/kg)Mouse ModelDosing ScheduleObserved OutcomeReference
12.5MV4-11 human AML xenograft-TGImax of 86%
25Human multiple myeloma (H929 and AMO1) xenografts5 consecutive daysComplete regression in 7 out of 8 mice in the AMO1 model
25Healthy CB6F1 miceOnce a day for 5 consecutive daysNo significant weight loss
50Healthy CB6F1 miceOnce a day for 5 consecutive daysNo significant weight loss
6.25, 12.5, 25Human multiple myeloma (H929 and AMO1) xenografts-Dose-dependent anti-tumor activity
5, 12.5, 15, 25Humanized Mcl-1 mice5 consecutive daysMTD established at 12.5 mg/kg

TGImax: maximal tumor growth inhibition; MTD: maximum tolerated dose.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of S63845 and a general experimental workflow for its in vivo evaluation.

S63845_Mechanism_of_Action S63845 S63845 MCL1 MCL1 S63845->MCL1 Inhibition BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis S63845_In_Vivo_Workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Formulation S63845 Formulation (e.g., Formulation A or B) IV_Injection Intravenous Injection (Tail Vein) Formulation->IV_Injection Tumor_Implantation Tumor Cell Implantation (Xenograft Model) Tumor_Implantation->IV_Injection Acclimatization Animal Acclimatization Acclimatization->Tumor_Implantation Dosing Dosing Regimen (e.g., 25 mg/kg for 5 days) IV_Injection->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Toxicity_Assessment Toxicity Assessment Dosing->Toxicity_Assessment Endpoint Endpoint Analysis (e.g., Pharmacokinetics, Histology) Tumor_Measurement->Endpoint Body_Weight->Endpoint Toxicity_Assessment->Endpoint

References

Application Notes and Protocols for S63845 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1] These models exhibit gradients of nutrients, oxygen, and proliferative states, as well as complex cell-cell and cell-matrix interactions that influence drug efficacy and resistance.[1][2] S63845 is a potent and selective small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a pro-survival protein of the BCL-2 family.[3][4] Overexpression of MCL-1 is a common mechanism of apoptosis evasion in various cancers, making it a compelling therapeutic target. These application notes provide a comprehensive guide for the utilization of S63845 in 3D tumor spheroid models, including detailed experimental protocols and data presentation.

Mechanism of Action of S63845

S63845 selectively binds to the BH3-binding groove of MCL-1 with high affinity, preventing its interaction with pro-apoptotic proteins such as BAK and BAX. This disruption allows for the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, leading to the release of cytochrome c, caspase activation, and ultimately, programmed cell death.

S63845_Mechanism_of_Action cluster_Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c MOMP->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates S63845 S63845 MCL1 MCL-1 S63845->MCL1 Inhibits BAK_BAX BAK / BAX MCL1->BAK_BAX Sequesters BAK_BAX->MOMP Induces Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1: S63845 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of S63845. It is important to note that IC50 values are typically higher in 3D spheroid models compared to 2D monolayer cultures due to factors such as limited drug penetration and the presence of quiescent cells in the spheroid core.

Cell LineCancer TypeCulture ConditionIC50 (µM)Reference
H929Multiple Myeloma2D Monolayer< 0.1
AMO1Multiple Myeloma2D Monolayer< 0.1
MV4-11Acute Myeloid Leukemia2D Monolayer< 0.1
HeLaCervical Cancer2D Monolayer~1
C33ACervical Cancer2D Monolayer> 32
SiHaCervical Cancer2D Monolayer> 32
CaSkiCervical Cancer2D Monolayer> 32

Note: Data for S63845 in 3D spheroid models is limited in publicly available literature. The provided data is from 2D culture experiments and serves as a baseline for designing 3D spheroid studies.

Experimental Protocols

The following protocols provide a framework for investigating the effects of S63845 in 3D tumor spheroid models. Optimization for specific cell lines and experimental goals is recommended.

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.

Spheroid_Formation_Workflow Start Start: Cell Culture Harvest Harvest and Count Cells Start->Harvest Prepare_Suspension Prepare Single-Cell Suspension (e.g., 2,500 cells/100 µL) Harvest->Prepare_Suspension Seed_Plate Seed into Ultra-Low Attachment 96-well Plate Prepare_Suspension->Seed_Plate Centrifuge Centrifuge Plate (e.g., 300 x g for 5 min) Seed_Plate->Centrifuge Incubate Incubate for 48-72 hours (37°C, 5% CO2) Centrifuge->Incubate Confirm_Formation Confirm Spheroid Formation (Microscopy) Incubate->Confirm_Formation End Proceed to Drug Treatment Confirm_Formation->End

Figure 2: 3D Tumor Spheroid Formation Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells to 70-80% confluency in standard tissue culture flasks.

  • Harvest cells using trypsin-EDTA and neutralize with complete medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium to obtain a single-cell suspension.

  • Determine the cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per well) in 100 µL of medium.

  • Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

  • Visually confirm the formation of single, compact spheroids in each well using an inverted microscope.

Protocol 2: S63845 Treatment of Tumor Spheroids

Materials:

  • Pre-formed tumor spheroids in a 96-well plate

  • S63845 stock solution (e.g., in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of S63845 in complete cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.

  • For a 72-hour treatment, carefully remove 50 µL of the conditioned medium from each well containing a spheroid.

  • Add 50 µL of the prepared S63845 dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Monitor spheroid morphology and size daily using an inverted microscope.

Protocol 3: Assessment of Spheroid Viability and Growth Inhibition

This protocol describes the use of a luminescent cell viability assay to quantify the effect of S63845 on spheroid viability.

Materials:

  • Treated tumor spheroids

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader with luminescence detection capabilities

Procedure:

  • After the treatment period, allow the plate containing the spheroids to equilibrate to room temperature for 30 minutes.

  • Add the 3D cell viability reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes.

  • Incubate the plate at room temperature for an additional 25-30 minutes to ensure cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control spheroids.

  • Plot the dose-response curve and determine the IC50 value.

Alternatively, spheroid size can be monitored throughout the experiment using brightfield microscopy and image analysis software to determine growth inhibition.

Protocol 4: Apoptosis Detection in Spheroids

This protocol outlines the detection of apoptosis using a caspase activity assay.

Materials:

  • Treated tumor spheroids

  • Caspase-Glo® 3/7 Assay System

  • Plate reader with luminescence detection

Procedure:

  • Following S63845 treatment, equilibrate the spheroid plate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well at a volume equal to the culture medium.

  • Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence to quantify caspase-3/7 activity.

  • An increase in luminescence indicates the induction of apoptosis.

Live/dead cell staining with reagents such as Calcein-AM and Propidium Iodide followed by fluorescence microscopy can also be used for a more qualitative assessment of apoptosis and necrosis within the spheroid structure.

Data Analysis and Interpretation

The data obtained from these assays will enable the characterization of the anti-tumor activity of S63845 in a more physiologically relevant 3D model. Key parameters to assess include the IC50 value, the extent of spheroid growth inhibition, and the induction of apoptosis. It is crucial to compare these findings with data from 2D cultures to understand the impact of the 3D microenvironment on drug response.

Conclusion

The use of 3D tumor spheroid models provides a robust platform for evaluating the efficacy of MCL-1 inhibitors like S63845. The protocols outlined in these application notes offer a standardized approach to assess the cytotoxic and apoptotic effects of S63845, contributing to a more comprehensive preclinical evaluation of this promising anti-cancer agent.

References

Troubleshooting & Optimization

S63845 In Vivo Solubility and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of S63845 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is S63845 and what is its mechanism of action?

A1: S63845 is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a pro-survival protein belonging to the BCL-2 family.[1] Overexpression of MCL-1 is observed in many cancers and contributes to tumor survival and resistance to therapy. S63845 binds with high affinity to the BH3-binding groove of MCL-1, preventing it from neutralizing pro-apoptotic proteins like BAK and BAX.[2] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, ultimately resulting in cancer cell death.[2][3]

Q2: What are the known solubility characteristics of S63845?

A2: S63845 is a hydrophobic compound with poor aqueous solubility.[4] It is practically insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For in vivo studies, it is crucial to use a suitable formulation to ensure its bioavailability.

Q3: What are some recommended formulations for in vivo administration of S63845?

A3: Several formulations have been successfully used for the in vivo delivery of S63845, primarily for intravenous (i.v.) administration. Common approaches involve the use of co-solvents and surfactants to maintain the drug in solution. Two frequently cited formulations are:

  • DMSO/PEG300/Tween 80/Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • HCl/Hydroxypropyl-β-cyclodextrin: A solution of 25 mM HCl and 20% 2-hydroxypropyl-β-cyclodextrin.

It is recommended to prepare these formulations fresh before each use.

Troubleshooting Guide

Problem 1: S63845 precipitates out of solution during formulation preparation.

  • Possible Cause: The concentration of S63845 exceeds its solubility limit in the chosen vehicle.

  • Troubleshooting Steps:

    • Reduce Concentration: Try preparing a more dilute solution of S63845.

    • Optimize Solvent Ratios: If using a co-solvent system, incrementally adjust the ratios of the solvents. For example, a slight increase in the percentage of DMSO or PEG300 might be beneficial.

    • Gentle Warming and Sonication: To aid dissolution, warm the solution gently to 37°C and/or use an ultrasonic bath. Be cautious with temperature to avoid degradation of the compound.

    • Fresh Solvents: Ensure that the solvents, especially DMSO which can absorb moisture, are fresh and of high purity.

Problem 2: The prepared S63845 formulation is cloudy or shows visible particles.

  • Possible Cause: Incomplete dissolution or precipitation of S63845.

  • Troubleshooting Steps:

    • Sequential Addition of Solvents: When preparing a multi-component vehicle, add the solvents in a specific order. For the DMSO/PEG300/Tween 80/Saline formulation, it is often recommended to first dissolve S63845 in DMSO, then add PEG300, followed by Tween 80, and finally the aqueous component (saline). Mix thoroughly after each addition.

    • Filtration: After preparation, filter the final formulation through a 0.22 µm syringe filter to remove any undissolved particles. This is particularly important for intravenous injections to prevent embolism.

Problem 3: Low or inconsistent in vivo efficacy is observed despite using a recommended formulation.

  • Possible Cause: Poor bioavailability due to in vivo precipitation or instability of the formulation.

  • Troubleshooting Steps:

    • Evaluate Different Formulations: The optimal formulation can be animal model and route of administration dependent. Consider trying an alternative formulation strategy, such as lipid-based formulations or nanocrystal technology.

    • Pharmacokinetic (PK) Studies: Conduct pilot PK studies to assess the concentration of S63845 in plasma over time. This will help determine if the drug is being absorbed and reaching systemic circulation at therapeutic concentrations.

    • Dose Escalation Study: Perform a dose-escalation study to identify a dose that provides a therapeutic effect without significant toxicity.

Data Presentation

Table 1: Solubility of S63845 in Common Solvents

SolventSolubilityNotes
DMSO≥41.45 mg/mLHigh solubility.
Methanol≥20 mg/mLGood solubility.
WaterInsolublePractically insoluble.

Table 2: Example Formulations for In Vivo Studies

Formulation ComponentsConcentration of S63845Route of AdministrationReference
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineUp to 7.5 mg/mLIntravenous (i.v.)
25 mM HCl, 20% 2-hydroxypropyl-β-cyclodextrin25 mg/kg and 50 mg/kg doses preparedIntravenous (i.v.)

Experimental Protocols

Protocol 1: Preparation of S63845 Formulation (DMSO/PEG300/Tween 80/Saline)

This protocol is adapted for preparing a 1 mL working solution.

  • Prepare a stock solution of S63845 in DMSO. For a final concentration of 7.5 mg/mL, dissolve 7.5 mg of S63845 in 100 µL of DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Add PEG300. To the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add Tween 80. Add 50 µL of Tween 80 to the mixture and mix until a clear solution is obtained.

  • Add Saline. Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • Use immediately. It is recommended to use the formulation immediately after preparation.

Mandatory Visualizations

S63845_Mechanism_of_Action S63845 S63845 MCL1 MCL-1 (Anti-apoptotic) S63845->MCL1 Inhibits BAX_BAK BAX / BAK (Pro-apoptotic) MCL1->BAX_BAK Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: S63845 inhibits MCL-1, leading to apoptosis.

InVivo_Formulation_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation weigh 1. Weigh S63845 dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG300 dissolve->add_peg add_tween 4. Add Tween 80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline filter 6. Sterile Filter (0.22 µm) add_saline->filter inject 7. Administer to Animal (e.g., i.v.) filter->inject monitor 8. Monitor for Efficacy and Toxicity inject->monitor pk_pd 9. Pharmacokinetic/ Pharmacodynamic Analysis monitor->pk_pd

Caption: Workflow for S63845 in vivo formulation and testing.

Troubleshooting_Logic start Start: S63845 Formulation Issue precipitate Precipitation during preparation? start->precipitate cloudy Cloudy or visible particles? precipitate->cloudy No sol_actions Actions: - Reduce concentration - Optimize solvent ratios - Warm/Sonicate - Use fresh solvents precipitate->sol_actions Yes low_efficacy Low/inconsistent in vivo efficacy? cloudy->low_efficacy No diss_actions Actions: - Sequential solvent addition - Sterile filter cloudy->diss_actions Yes bio_actions Actions: - Try alternative formulation - Conduct PK studies - Dose escalation low_efficacy->bio_actions Yes success Successful Formulation low_efficacy->success No sol_actions->success diss_actions->success bio_actions->success

Caption: Troubleshooting logic for S63845 formulation issues.

References

Technical Support Center: Overcoming S63845 Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MCL-1 inhibitor, S63845, in non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to S63845 in NSCLC cell lines?

A1: The most commonly observed mechanism of acquired resistance to S63845 in NSCLC is the upregulation of other anti-apoptotic BCL-2 family proteins, particularly BCL-xL.[1][2] This compensatory mechanism allows cancer cells to evade apoptosis despite the inhibition of MCL-1. Increased expression of BCL-2 can also contribute to resistance, though upregulation of BCL-xL is more frequently reported.[1]

Q2: My NSCLC cell line shows high MCL-1 expression but is still resistant to S63845. What could be the reason?

A2: High MCL-1 expression alone does not guarantee sensitivity to S63845. Intrinsic resistance can be mediated by pre-existing high levels of other anti-apoptotic proteins like BCL-xL. Therefore, it is crucial to assess the entire BCL-2 family protein expression profile of your cell line. The ratio of MCL-1 to BCL-xL expression may be a better predictor of sensitivity.

Q3: How can I overcome S63845 resistance in my NSCLC experiments?

A3: Several strategies can be employed to overcome S63845 resistance:

  • Combination Therapy:

    • With BCL-xL inhibitors (e.g., Navitoclax, A-1331852): Co-inhibition of both MCL-1 and BCL-xL has been shown to be highly synergistic in overcoming resistance and inducing apoptosis in NSCLC cells.

    • With MEK inhibitors (e.g., Trametinib): In KRAS-mutant NSCLC, combining S63845 with a MEK inhibitor can synergistically induce apoptosis and overcome resistance.

    • With Chemotherapy (e.g., Cisplatin): S63845 can sensitize NSCLC cells to traditional chemotherapeutic agents like cisplatin.

  • Targeting Upstream Pathways: In cases where resistance is driven by signaling pathways that stabilize MCL-1, such as the PI3K/Akt/mTOR pathway, combining S63845 with inhibitors of these pathways may be effective.

Q4: What are some potential biomarkers for predicting S63845 sensitivity in NSCLC?

A4: While high MCL-1 expression is a prerequisite, it is not a standalone biomarker. A more reliable predictor may be a high MCL-1/BCL-xL expression ratio. Additionally, the mutational status of genes like KRAS and STK11 may influence sensitivity to combination therapies involving S63845.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected cytotoxicity with S63845 in sensitive NSCLC cell lines.
Possible Cause Troubleshooting Step
Drug Instability S63845 is typically dissolved in DMSO for stock solutions. Ensure the stock solution is stored properly at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
Cell Seeding Density The optimal cell seeding density can vary between cell lines. If the density is too high, cells may become contact-inhibited and less sensitive to the drug. If too low, the assay signal may be weak. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
Assay Incubation Time The cytotoxic effects of S63845 are time-dependent. An incubation time of 72 hours is commonly used for cell viability assays. If you are not observing significant cell death, consider extending the incubation period.
Mycoplasma Contamination Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.
Problem 2: Difficulty in establishing an S63845-resistant NSCLC cell line.
Possible Cause Troubleshooting Step
Initial Drug Concentration Too High Starting with a high concentration of S63845 can lead to widespread cell death, preventing the selection of resistant clones. Begin with a concentration around the IC20-IC30 and gradually increase the concentration in a stepwise manner as the cells adapt.
Insufficient Time for Adaptation The development of resistance is a gradual process. Allow the cells to grow in the presence of a given drug concentration for several passages before escalating the dose. This process can take several months.
Heterogeneity of Parental Cell Line Parental cell lines can be heterogeneous, with only a small subpopulation capable of developing resistance. Consider single-cell cloning of the parental line before initiating the resistance development protocol to start with a more homogenous population.

Quantitative Data Summary

Table 1: IC50 Values of S63845 in NSCLC and SCLC Cell Lines

Cell LineHistologyS63845 IC50 (nM)MCL-1 ExpressionBCL-xL ExpressionReference
DMS114SCLCSensitive (exact value not provided)HighLow
KTOR201SCLC (patient-derived)Sensitive (exact value not provided)HighLow
DMS53SCLCResistant (exact value not provided)LowHigh
SW1271SCLCResistant (exact value not provided)HighHigh
NCI-H69SCLCResistant (exact value not provided)LowHigh

Table 2: Synergy Data for S63845 Combination Therapies in NSCLC

NSCLC Cell LineCombinationAssayResultReference
KRAS-mutant NSCLC linesTrametinib (MEK inhibitor) + AM-8621 (MCL-1 inhibitor)Cell ViabilitySynergistic
H23 (NSCLC)S63845 + Venetoclax (BCL-2 inhibitor)Apoptosis AssaySynergistic
H23 S63845-resistantS63845 + Venetoclax (BCL-2 inhibitor)Apoptosis AssayOvercame resistance
H23 (NSCLC)S63845 + A1331852 (BCL-xL inhibitor)Apoptosis AssayHighly Synergistic

Experimental Protocols

Generation of S63845-Resistant NSCLC Cell Lines

This protocol is a generalized procedure based on established methods for developing drug-resistant cell lines.

  • Determine the initial IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of S63845 in the parental NSCLC cell line.

  • Initial Drug Exposure: Culture the parental cells in medium containing S63845 at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency and show a stable growth rate, passage them.

  • Stepwise Dose Escalation: Gradually increase the concentration of S63845 in the culture medium. A 1.5 to 2-fold increase at each step is recommended. Allow the cells to adapt to each new concentration for several passages before the next increase.

  • Characterization of Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of S63845 (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by re-evaluating the IC50.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different passage numbers.

Western Blotting for BCL-2 Family Proteins
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-xL, BCL-2, BAK, and BAX overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of S63845 (and/or a combination drug) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Visualizations

S63845_Resistance_Pathway cluster_resistance Acquired Resistance to S63845 S63845 S63845 MCL1 MCL-1 S63845->MCL1 Inhibits BAK BAK MCL1->BAK Sequesters BCLXL BCL-xL (Upregulated) BCLXL->BAK Sequesters BCL2 BCL-2 (Upregulated) BCL2->BAK Sequesters Apoptosis Apoptosis BAK->Apoptosis Induces

Caption: Mechanism of acquired S63845 resistance in NSCLC.

Overcoming_Resistance_Workflow cluster_workflow Experimental Workflow to Overcome Resistance Resistant_Cells S63845-Resistant NSCLC Cells Combination_Tx Combination Treatment Resistant_Cells->Combination_Tx Apoptosis_Assay Assess Apoptosis (e.g., Caspase-Glo) Combination_Tx->Apoptosis_Assay BCLXL_Inhibitor BCL-xL Inhibitor (e.g., Navitoclax) BCLXL_Inhibitor->Combination_Tx MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->Combination_Tx Synergy_Analysis Synergy Analysis Apoptosis_Assay->Synergy_Analysis

Caption: Workflow for testing combination therapies to overcome S63845 resistance.

Signaling_Pathways_to_MCL1 cluster_signaling Upstream Signaling Regulating MCL-1 RTK Receptor Tyrosine Kinases (e.g., EGFR) KRAS KRAS RTK->KRAS PI3K PI3K RTK->PI3K KRAS->PI3K RAF RAF KRAS->RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR MCL1 MCL-1 (Increased Stability and Expression) mTOR->MCL1 Promotes Translation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->MCL1 Phosphorylates & Stabilizes

References

minimizing off-target effects of S63845 in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using the selective MCL-1 inhibitor, S63845, with a focus on minimizing off-target effects in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of S63845?

S63845 is a potent and highly selective small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3] S63845 binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[4][5] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in the induction of apoptosis in cells that are dependent on MCL-1 for survival.

Q2: How selective is S63845 for MCL-1?

S63845 exhibits high selectivity for human MCL-1, with a reported dissociation constant (Kd) of 0.19 nM. It shows significantly lower affinity for other BCL-2 family members like BCL-2 and BCL-xL, which helps to minimize off-target effects related to the inhibition of these other anti-apoptotic proteins.

Q3: What are the potential "off-target" effects or toxicities of S63845 in primary cells?

While S63845 is highly selective for MCL-1, it's important to consider that some normal, non-cancerous primary cells also rely on MCL-1 for their survival. Therefore, observed toxicity in primary cells may be an "on-target" effect in a non-malignant cell population. For instance, MCL-1 is known to be crucial for the survival of hematopoietic stem cells. In preclinical models, S63845 has been shown to have an acceptable safety margin as a single agent. However, combination therapies, particularly with BCL-xL inhibitors, have been associated with toxicities such as hepatotoxicity.

Q4: How can I minimize the impact of S63845 on healthy primary cells in my co-culture experiments?

To minimize the impact on healthy primary cells, it is crucial to perform dose-response studies to determine the optimal concentration of S63845 that selectively induces apoptosis in the target cancer cells while sparing the primary cells. It is also recommended to assess the MCL-1 dependency of both the target and primary cells. If the primary cells show low MCL-1 dependence, they should be less susceptible to S63845-induced apoptosis.

Troubleshooting Guide

Issue 1: High levels of cell death observed in my primary control cells.

  • Question: I am observing significant toxicity in my primary control cells even at low concentrations of S63845. What could be the reason?

  • Answer:

    • On-Target Toxicity: Your primary cells may have a high dependency on MCL-1 for survival. It is recommended to perform a western blot to assess the basal expression levels of MCL-1 in your primary cells.

    • Incorrect Dosage: Ensure that the concentration of S63845 is accurately prepared. We recommend performing a careful dose-response titration to identify a therapeutic window where cancer cell death is maximized and primary cell toxicity is minimized.

    • Extended Exposure Time: Continuous exposure to the drug may be causing cumulative toxicity. Consider pulsed-dosing experiments where the drug is washed out after a specific period.

Issue 2: Inconsistent results and variability between experiments.

  • Question: My results with S63845 are not reproducible. What are the common sources of variability?

  • Answer:

    • Compound Solubility: S63845 is insoluble in water and should be dissolved in a suitable solvent like DMSO to prepare a stock solution. Ensure the compound is fully dissolved before further dilution in culture media.

    • Cell Health and Passage Number: The health and passage number of primary cells can significantly impact their response to treatment. Use cells at a consistent and low passage number for your experiments.

    • Experimental Confluence: The density of your cell culture can influence drug efficacy. Standardize your seeding density across all experiments.

Issue 3: My target cells are showing resistance to S63845.

  • Question: The cancer cells I am studying are not responding to S63845 treatment. What are the potential resistance mechanisms?

  • Answer:

    • Low MCL-1 Dependence: The target cells may not be primarily dependent on MCL-1 for survival. They might rely on other anti-apoptotic proteins like BCL-2 or BCL-xL. Assess the expression levels of these proteins to understand the potential resistance mechanism.

    • Upregulation of Other Anti-Apoptotic Proteins: Treatment with S63845 can sometimes lead to the compensatory upregulation of other BCL-2 family members, conferring resistance.

    • Drug Efflux: Overexpression of drug efflux pumps can lead to reduced intracellular concentrations of S63845.

Quantitative Data Summary

Parameter Value Reference
Binding Affinity (Kd) for human MCL-1 0.19 nM
IC50 in sensitive Multiple Myeloma cell lines < 0.1 µM
IC50 in moderately sensitive Multiple Myeloma cell lines 0.1 µM < IC50 < 1 µM
IC50 in insensitive Multiple Myeloma cell lines > 1 µM

Experimental Protocols

Protocol: Assessing Cytotoxicity of S63845 in a Co-culture of Cancer Cells and Primary Cells

  • Cell Seeding:

    • Seed the primary cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • On the following day, seed the fluorescently labeled cancer cells into the same wells.

  • S63845 Treatment:

    • Prepare a serial dilution of S63845 in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add the medium containing different concentrations of S63845. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • Cancer Cells: Measure the fluorescence intensity to determine the number of viable cancer cells.

    • Primary Cells: Use a viability assay that does not rely on fluorescence (e.g., CellTiter-Glo®) after lysing the cancer cells or use microscopy to count the non-fluorescent primary cells.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle control.

    • Plot the dose-response curves for both cancer and primary cells to determine the respective IC50 values.

Visualizations

S63845_Signaling_Pathway S63845 S63845 MCL1 MCL-1 S63845->MCL1 Inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: S63845 signaling pathway leading to apoptosis.

Experimental_Workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Dose-Response Titration cluster_2 Phase 3: Off-Target Effect Evaluation cluster_3 Phase 4: Data Analysis and Interpretation P1 Isolate Primary Cells and Culture Cancer Cells P2 Assess Basal MCL-1, BCL-2, BCL-xL Expression (Western Blot) P1->P2 O2 Co-culture Primary and Cancer Cells P1->O2 D1 Treat Cells with a Range of S63845 Concentrations P2->D1 D2 Measure Cell Viability (e.g., MTT, CellTiter-Glo) D1->D2 D3 Determine IC50 Values for Primary and Cancer Cells D2->D3 O1 Select Non-toxic Concentration for Primary Cells D3->O1 O3 Treat with Selected S63845 Concentration O1->O3 O2->O3 O4 Assess Apoptosis in Specific Cell Populations (FACS) O3->O4 A1 Compare Apoptotic Rates O4->A1 A2 Confirm Selectivity A1->A2

Caption: Workflow for assessing S63845 off-target effects.

References

Technical Support Center: Strategies to Mitigate S63845 Toxicity in Normal Hematopoietic Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCL-1 inhibitor, S63845. The focus is on strategies to mitigate its known toxicity in normal hematopoietic cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of S63845-induced toxicity in normal hematopoietic cells?

A1: The primary mechanism of S63845-induced toxicity in normal hematopoietic cells is on-target inhibition of Myeloid Cell Leukemia 1 (MCL-1). MCL-1 is an anti-apoptotic protein of the BCL-2 family that is essential for the survival of hematopoietic stem and progenitor cells (HSPCs). By binding to the BH3-binding groove of MCL-1, S63845 prevents it from sequestering the pro-apoptotic proteins BAX and BAK.[1][2] This leads to the activation of the mitochondrial apoptotic pathway, resulting in the depletion of normal HSPCs.[2] Mature blood cells, however, are less sensitive to MCL-1 inhibition.[2]

Q2: How can combination therapies mitigate S63845 toxicity while maintaining anti-cancer efficacy?

A2: Combination therapies can mitigate S63845 toxicity by allowing for the use of lower, less toxic doses of S63845 while achieving a synergistic or additive anti-cancer effect. Many hematological malignancies are dependent on multiple anti-apoptotic proteins for survival. By co-targeting these pathways, for example, by combining S63845 with a BCL-2 inhibitor like venetoclax, a potent synergistic effect against cancer cells can be achieved.[3] This allows for dose reduction of S63845, thereby sparing normal HSPCs to a greater extent. The toxicity on normal lymphocytes has been observed to be lower than on tumor cells, suggesting a therapeutic window for such combinations.

Q3: What are some common combination strategies being explored with S63845?

A3: Common combination strategies include:

  • With BCL-2 inhibitors (e.g., venetoclax): This is a widely explored combination that shows strong synergy in various hematological malignancies, including multiple myeloma and T-cell acute lymphoblastic leukemia.

  • With MEK inhibitors (e.g., trametinib): This combination has shown synergistic effects in acute myeloid leukemia (AML) cells.

  • With other targeted agents: Combinations with bortezomib have also been investigated in multiple myeloma.

Q4: Are there any known issues with S63845 that could affect experimental results?

A4: Yes, a phenomenon to be aware of is that some MCL-1 inhibitors can paradoxically lead to the stabilization and accumulation of the MCL-1 protein. This is thought to be due to interference with the ubiquitination and degradation of MCL-1. Despite this accumulation, apoptosis can still be induced because the inhibitor prevents MCL-1 from binding to pro-apoptotic partners like BAK and BAX. Researchers should be aware of this when interpreting western blot results for MCL-1 levels post-treatment.

Troubleshooting Guides

Problem 1: High levels of apoptosis are observed in control (untreated) normal hematopoietic cells.

  • Possible Cause: The handling and culture of primary hematopoietic stem and progenitor cells (HSPCs) can be challenging, and these cells are sensitive to environmental stress.

  • Troubleshooting Steps:

    • Optimize Cell Handling: Ensure gentle handling of cells during thawing, washing, and plating. Avoid vigorous pipetting.

    • Use Appropriate Media and Cytokines: Culture CD34+ cells in a suitable medium, such as StemPro-34, supplemented with a cytokine cocktail (e.g., SCF, FLT3L, TPO, and IL-3) to maintain their viability and multipotency.

    • Check for Contamination: Regularly test for mycoplasma and other contaminants.

    • Minimize Time in Culture: Use freshly isolated or early-passage cells whenever possible, as prolonged culture can induce stress and apoptosis.

Problem 2: Inconsistent results in colony-forming cell (CFC) assays.

  • Possible Cause: Variability in cell plating density, media preparation, or colony counting can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Plating: Ensure a homogenous single-cell suspension before plating in the semi-solid medium. Plate a consistent number of cells per dish.

    • Proper Media Preparation: When preparing the methylcellulose-based medium, ensure it is thoroughly mixed and free of air bubbles before aliquoting.

    • Maintain Humidity: Incubate plates in a humidified incubator and consider placing a dish of sterile water in the larger culture dish to prevent the semi-solid medium from drying out.

    • Consistent Colony Counting: Use a grid to systematically count colonies and adhere to a strict definition of a colony (typically ≥50 cells). If possible, have the same person score all the plates in an experiment.

Problem 3: Lack of synergistic effect when combining S63845 with another inhibitor.

  • Possible Cause: The ratio of the two inhibitors may not be optimal, or the cancer cell line being used may not be dependent on both pathways for survival.

  • Troubleshooting Steps:

    • Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of both S63845 and the combination drug to identify the optimal synergistic ratio.

    • Assess Protein Expression: Use western blotting to confirm the expression of the targets of both inhibitors (e.g., MCL-1 and BCL-2) in your cell line. Sensitivity to venetoclax has been correlated with a high BCL2/MCL1 mRNA ratio.

    • Check for Resistance Mechanisms: The cell line may have intrinsic or acquired resistance mechanisms to one or both of the inhibitors.

Data Presentation

Table 1: In Vitro Cytotoxicity of S63845 in Hematological Malignancy Cell Lines

Cell Line TypeCell LineS63845 IC50 (µM)
Multiple MyelomaAMO-1< 0.1
Multiple MyelomaH929< 0.1
Multiple MyelomaKMS-12-BM< 0.1
Burkitt's LymphomaRAJI< 0.1
T-cell ALLHPB-ALL0.01 - 0.1
T-cell ALLLOUCY0.01 - 0.1
Data compiled from multiple sources indicating high sensitivity in these cell lines.

Table 2: Effect of S63845 and Combination Treatments on Normal Hematopoietic and Leukemic Cells

Cell TypeTreatmentConcentration (nM)Viability (% of Control)
Normal Hematopoietic CellsS63845100~75%
Normal Hematopoietic CellsTrametinib100~90%
Normal Hematopoietic CellsS63845 + Trametinib100 + 100~65%
AML Patient CellsS63845100~40%
AML Patient CellsTrametinib100~80%
AML Patient CellsS63845 + Trametinib100 + 100~20%
Data are illustrative and compiled from findings suggesting greater synergistic effects in AML cells compared to normal hematopoietic cells.

Experimental Protocols

1. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for assessing the percentage of apoptotic and necrotic cells following treatment with S63845.

  • Materials:

    • Human CD34+ hematopoietic progenitor cells

    • S63845 and any combination drug (e.g., venetoclax)

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI) or 7-AAD

    • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Plate 1-5 x 10^5 CD34+ cells per well in a 24-well plate. Treat with desired concentrations of S63845 and/or combination drug for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Gently collect all cells, including those in suspension and adherent cells. Transfer to a flow cytometry tube.

    • Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Annexin V Staining: Add 5 µL of Annexin V-FITC to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • PI Staining: Add 5 µL of PI staining solution.

    • Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analysis: Analyze the samples by flow cytometry within one hour.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

2. Colony-Forming Cell (CFC) Assay for Hematopoietic Progenitors

This assay assesses the impact of S63845 on the viability and differentiation capacity of hematopoietic progenitor cells.

  • Materials:

    • Human CD34+ hematopoietic progenitor cells

    • S63845 and any combination drug

    • Methylcellulose-based medium (e.g., MethoCult™ SF H4436) supplemented with cytokines

    • Iscove's Modified Dulbecco's Medium (IMDM)

    • 35 mm culture dishes

    • 16-gauge needle and 3 mL syringe

  • Procedure:

    • Cell Preparation: Thaw and wash CD34+ cells. Resuspend in IMDM at a concentration that will result in 20-100 colonies per plate (typically, plate 500-1500 CD34+ cells).

    • Drug Addition: Add the desired concentrations of S63845 and/or combination drugs to the cell suspension.

    • Plating: Add the cell suspension to the methylcellulose medium to a final volume of 1.1 mL per 35 mm dish. Mix thoroughly by vortexing.

    • Dispensing: Let the mixture stand for 15-30 minutes to allow air bubbles to escape. Using a 3 mL syringe with a 16-gauge needle, dispense 1.1 mL into each 35 mm culture dish.

    • Incubation: Place the dishes in a humidified incubator at 37°C and 5% CO2 for 14-16 days. Do not disturb the plates during incubation.

    • Colony Scoring: Enumerate and classify the colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) using an inverted microscope based on their morphology.

Mandatory Visualizations

S63845_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Outer Membrane MCL1 MCL-1 BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters (Inhibits Apoptosis) CytoC Cytochrome c BAX_BAK->CytoC Releases S63845 S63845 S63845->MCL1 Inhibits Apoptosis Apoptosis CytoC->Apoptosis

Caption: S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.

Experimental_Workflow_CFC_Assay start Isolate Human CD34+ Cells treat Treat with S63845 +/- Combination Drug start->treat plate Plate in Methylcellulose Medium treat->plate incubate Incubate for 14-16 Days (37°C, 5% CO2) plate->incubate score Score Colonies (BFU-E, CFU-GM, etc.) incubate->score end Assess Progenitor Viability & Differentiation score->end

Caption: Workflow for assessing S63845 toxicity using a CFC assay.

Troubleshooting_Logic start High Toxicity in Normal HSPCs? check_dose Is S63845 Dose Optimized? start->check_dose Yes end_reassess Re-assess Experimental Design start->end_reassess No consider_combo Consider Combination Therapy (e.g., +Venetoclax) check_dose->consider_combo No (Dose is too high) optimize_combo Perform Dose-Response Matrix to Find Synergy check_dose->optimize_combo Yes (Using Combo) consider_combo->optimize_combo end_mitigated Toxicity Mitigated optimize_combo->end_mitigated

Caption: Logic for troubleshooting high S63845 toxicity in normal HSPCs.

References

identifying biomarkers for S63845 sensitivity in breast cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MCL1 inhibitor, S63845, in breast cancer studies.

Frequently Asked Questions (FAQs)

Q1: What is S63845 and what is its mechanism of action in breast cancer?

S63845 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] MCL1 is a member of the BCL-2 family of proteins that prevents apoptosis (programmed cell death).[3] In many breast cancers, particularly triple-negative breast cancer (TNBC) and HER2-amplified subtypes, MCL1 is overexpressed, allowing cancer cells to evade apoptosis and contributing to therapeutic resistance.[4][5] S63845 binds with high affinity to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX. This releases the pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptotic cell death in MCL1-dependent cancer cells.

Q2: Which breast cancer subtypes are most likely to be sensitive to S63845?

Preclinical studies have shown that triple-negative breast cancer (TNBC) and HER2-amplified breast cancer cell lines with high MCL1 expression are particularly sensitive to S63845. High MCL-1 expression is a key determinant of sensitivity. Additionally, some estrogen receptor-positive (ER+) breast cancers that rely on MCL-1 for survival have also shown sensitivity.

Q3: What are the known biomarkers that predict sensitivity or resistance to S63845 in breast cancer?

Several biomarkers have been identified to predict the response to S63845 in breast cancer:

  • High MCL1 Expression: High levels of MCL1 protein are a primary indicator of potential sensitivity to S63845.

  • Four-Gene Signature (AXL, ETS1, IL6, EFEMP1): In triple-negative breast cancer (TNBC), low expression of this four-gene signature is associated with sensitivity to S63845. Conversely, high expression of this signature predicts resistance.

  • BAK Expression: The presence of the pro-apoptotic protein BAK is essential for S63845-induced apoptosis. Deletion or low expression of BAK can confer resistance.

  • Low BCL2 Expression: High expression of the anti-apoptotic protein BCL2 can contribute to resistance by compensating for MCL1 inhibition. Therefore, low BCL2 expression may indicate greater sensitivity to S63845 as a monotherapy.

  • High BIM Expression: The pro-apoptotic protein BIM needs to be released from MCL1 to induce cell death. High levels of BIM that are sequestered by MCL1 can be a marker for sensitivity.

Q4: Can S63845 be used in combination with other anti-cancer agents?

Yes, preclinical studies have demonstrated synergistic effects when S63845 is combined with other therapies. For instance, S63845 shows synergistic activity with docetaxel in TNBC and with trastuzumab or lapatinib in HER2-amplified breast cancer. Combination with the chemotherapy agent cisplatin has also been shown to be effective in a subset of TNBC cell lines.

Troubleshooting Guides

Problem 1: My breast cancer cell line of interest is resistant to S63845 treatment.

Possible Cause 1: Low MCL1 expression.

  • How to Troubleshoot: Confirm the MCL1 protein expression level in your cell line using Western blotting. Compare the expression to known sensitive and resistant cell lines (see Table 1). If MCL1 expression is low, the cell line may not be dependent on it for survival.

Possible Cause 2: High expression of the four-gene resistance signature (AXL, ETS1, IL6, EFEMP1).

  • How to Troubleshoot: Perform qRT-PCR or analyze existing transcriptomic data for your cell line to determine the expression levels of AXL, ETS1, IL6, and EFEMP1. High expression of these genes is linked to resistance, partly through the activation of the ERK signaling pathway which can upregulate BCL2 and downregulate BIM.

Possible Cause 3: Deletion or low expression of the pro-apoptotic protein BAK.

  • How to Troubleshoot: Use Western blotting to check the protein levels of BAK. S63845 requires BAK (and/or BAX) to induce apoptosis. If BAK is absent or very low, the apoptotic signal cannot be executed.

Possible Cause 4: Upregulation of other anti-apoptotic proteins like BCL2 or BCL-XL.

  • How to Troubleshoot: Assess the expression levels of BCL2 and BCL-XL via Western blot. Cancer cells can develop resistance by upregulating other anti-apoptotic proteins to compensate for MCL1 inhibition. In such cases, combination therapy with BCL2/BCL-XL inhibitors might be effective.

Problem 2: I am observing inconsistent results in my apoptosis assays (e.g., FACS with Annexin V/PI) after S63845 treatment.

Possible Cause 1: Suboptimal concentration or treatment duration.

  • How to Troubleshoot: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of S63845 for your specific cell line. IC50 values can vary significantly between cell lines (see Table 2).

Possible Cause 2: Issues with the apoptosis assay protocol.

  • How to Troubleshoot: Review your protocol for staining with Annexin V and Propidium Iodide (PI). Ensure that you are collecting both floating and adherent cells, as apoptotic cells may detach. Use appropriate controls, including unstained cells and single-stain controls, to set up your flow cytometer gates correctly.

Possible Cause 3: Cell confluence at the time of treatment.

  • How to Troubleshoot: Ensure that cells are in the exponential growth phase and are not overly confluent when you start the treatment. High cell density can affect drug sensitivity and the cellular response.

Quantitative Data

Table 1: S63845 Sensitivity in Selected Breast Cancer Cell Lines

Cell LineBreast Cancer SubtypeS63845 IC50 (nM)SensitivityReference
MDA-MB-468Triple-Negative141.2 ± 24.7Sensitive
HCC1143Triple-Negative3100 ± 500Sensitive
MDA-MB-231Triple-Negative> 4000Resistant
Hs-578TTriple-Negative> 4000Resistant
MDA-MB-436Triple-Negative> 4000Resistant
SK-BR-3HER2-AmplifiedSensitive (IC50 not specified)Sensitive
BT-20Triple-NegativeSensitive (IC50 not specified)Sensitive
BT-474HER2-Amplified, ER+Less Sensitive (IC50 not specified)Less Sensitive
MCF-7ER+Less Sensitive (IC50 not specified)Less Sensitive

Table 2: Expression of Key Biomarkers in TNBC Cell Lines

Cell LineAXL ExpressionETS1 ExpressionIL6 ExpressionEFEMP1 ExpressionPredicted S63845 Response
Sensitive
BT-20LowLowLowLowSensitive
MDA-MB-468LowLowLowLowSensitive
Resistant
MDA-MB-231HighHighHighHighResistant
Hs-578THighHighHighHighResistant

Note: This table represents a simplified summary based on the four-gene signature model. Actual expression levels can vary.

Experimental Protocols

Protocol 1: Western Blot for MCL1, BCL2, BIM, and BAK
  • Cell Lysis:

    • Culture breast cancer cells to 70-80% confluency.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MCL1, BCL2, BIM, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Seeding and Treatment:

    • Seed breast cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of S63845 or vehicle control for the determined time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls to set the gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

S63845_Mechanism_of_Action cluster_MCL1_Inhibition S63845 Action cluster_Apoptosis_Pathway Apoptosis Regulation S63845 S63845 MCL1 MCL1 S63845->MCL1 Inhibits BIM BIM MCL1->BIM Sequesters BAK_BAX BAK/BAX BIM->BAK_BAX Activates Apoptosis Apoptosis BAK_BAX->Apoptosis Induces

Caption: Mechanism of S63845-induced apoptosis.

S63845_Resistance_Pathway cluster_Resistance_Signature Resistance Gene Signature cluster_Signaling_Cascade Downstream Signaling Gene_Signature High Expression of: AXL, ETS1, IL6, EFEMP1 ERK ERK Signaling Gene_Signature->ERK Activates BCL2 BCL2 (Anti-apoptotic) ERK->BCL2 Upregulates BIM BIM (Pro-apoptotic) ERK->BIM Downregulates S63845_Resistance S63845 Resistance BCL2->S63845_Resistance Promotes BIM->S63845_Resistance Inhibits

Caption: Signaling pathway associated with S63845 resistance.

Experimental_Workflow_S63845_Sensitivity Start Breast Cancer Cell Line Biomarker_Analysis Biomarker Analysis (Western Blot, qRT-PCR) Start->Biomarker_Analysis S63845_Treatment S63845 Treatment (Dose-Response) Start->S63845_Treatment Data_Analysis Data Analysis (IC50, % Apoptosis) Biomarker_Analysis->Data_Analysis Apoptosis_Assay Apoptosis Assay (FACS) S63845_Treatment->Apoptosis_Assay Apoptosis_Assay->Data_Analysis Conclusion Determine Sensitivity/ Resistance Data_Analysis->Conclusion

Caption: Workflow for assessing S63845 sensitivity.

References

dealing with batch-to-batch variability of (S,R)-S63845

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the potent and selective MCL-1 inhibitor, (S,R)-S63845.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] It binds with high affinity (Kd of 0.19 nM for human MCL-1) to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[1][2] This disruption leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, ultimately resulting in cancer cell death.[3]

Q2: How should I prepare and store this compound stock solutions?

For optimal results and to maintain the integrity of the compound, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. To enhance solubility, gentle warming and sonication can be employed. Stock solutions should be stored in aliquots at -20°C or lower to minimize freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh working solutions daily.

Q3: What are the common causes of batch-to-batch variability with chemical compounds like this compound?

Batch-to-batch variability in chemical compounds can stem from several factors during synthesis and purification. These include:

  • Purity of starting materials and reagents: Impurities can lead to the formation of byproducts that may have off-target effects or reduce the potency of the primary compound.

  • Reaction conditions: Minor deviations in temperature, pressure, or reaction time can alter the final product's purity and yield.

  • Purification methods: Inconsistencies in crystallization or chromatography can affect the final purity.

  • Compound stability: Degradation over time or improper storage can lead to reduced activity.

Q4: How can I assess the quality and consistency of a new batch of this compound?

To ensure reproducible experimental results, it is crucial to verify the quality of each new batch. This can be achieved through:

  • Reviewing the Certificate of Analysis (CoA): The CoA provided by the supplier should detail the purity (typically determined by HPLC), identity (confirmed by NMR and mass spectrometry), and any residual solvents.

  • In-house validation: Performing a dose-response experiment in a well-characterized sensitive cell line and comparing the IC50 value to previously obtained data or published values can confirm the biological activity of the new batch.

Troubleshooting Guide

Issue 1: Reduced or no activity of this compound in a sensitive cell line.

Possible Cause Recommended Solution
Degraded Compound Ensure the compound has been stored correctly at -20°C or below and protected from light. Use a fresh aliquot from a different stock if possible.
Incorrect Concentration Verify the calculations for your stock solution and dilutions. If possible, confirm the concentration of the stock solution using a spectrophotometer if the molar extinction coefficient is known.
Cell Line Health Ensure cells are healthy, within a low passage number, and free from contamination. Cell line identity should be periodically verified.
Batch-to-Batch Variability If you have recently switched to a new batch, perform a quality control experiment. Run a dose-response curve in a highly sensitive cell line (e.g., H929) to determine the IC50 value and compare it with the expected range.
Experimental Setup Review the experimental protocol for any deviations. Ensure appropriate incubation times and cell densities are used.

Issue 2: Inconsistent results between experiments.

Possible Cause Recommended Solution
Variability in Stock Solution Prepare a large, single batch of stock solution, aliquot it, and store it properly. This will minimize variability between experiments. Avoid repeated freeze-thaw cycles.
Inconsistent Cell Culture Conditions Maintain consistent cell culture practices, including media composition, serum batch, passage number, and cell density at the time of treatment.
Assay Variability Standardize all assay parameters, including reagent preparation, incubation times, and instrument settings. Include positive and negative controls in every experiment.
Batch-to-Batch Variability of this compound As mentioned previously, validate each new batch of the compound to ensure consistent potency.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in the literature. These values can serve as a reference for expected potency.

Cell LineCancer TypeIC50 (nM)Reference
H929Multiple Myeloma~100
MOLT-3T-cell Acute Lymphoblastic Leukemia~10
RPMI-8402T-cell Acute Lymphoblastic Leukemia~10
HL-60Acute Myeloid Leukemia4-233 (range for 8 AML lines)
ML-1Acute Myeloid Leukemia4-233 (range for 8 AML lines)
Eµ-Myc LymphomaMouse Lymphoma161-282
HuMcl-1;Eµ-Myc LymphomaHumanized Mouse Lymphoma~25

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.

Experimental Protocols

1. Cell Viability Assay

This protocol is a general guideline for determining the IC50 of this compound in a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:5 dilutions.

  • Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as PrestoBlue, CellTiter-Glo, or Annexin V/PI staining followed by flow cytometry.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Immunoprecipitation (IP) to Assess MCL-1 Protein Interactions

This protocol can be used to investigate the disruption of MCL-1's interaction with pro-apoptotic proteins like BAK and BAX upon treatment with this compound.

  • Cell Treatment: Treat cells (e.g., HeLa cells transduced with Flag-MCL1) with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 4 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins and total cell lysates by Western blotting using antibodies against Flag, BAK, and BAX to assess the co-immunoprecipitation of these proteins with MCL-1.

Visualizations

S63845_Signaling_Pathway cluster_Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases S63845 This compound MCL1 MCL-1 S63845->MCL1 Inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters BAX_BAK->MOMP Induces Apoptosis Apoptosis Caspases->Apoptosis Troubleshooting_Workflow Start Inconsistent or Reduced Activity Check_Storage Check Compound Storage & Handling Start->Check_Storage Check_Protocol Review Experimental Protocol & Reagents Check_Storage->Check_Protocol OK Check_Cells Assess Cell Health & Passage Number Check_Protocol->Check_Cells OK New_Batch New Batch of This compound? Check_Cells->New_Batch OK New_Batch->Start No, Re-evaluate QC_Test Perform QC Test: Dose-Response Curve New_Batch->QC_Test Yes Compare_IC50 Compare IC50 to Reference Values QC_Test->Compare_IC50 Acceptable IC50 Acceptable Compare_IC50->Acceptable Yes Not_Acceptable IC50 Not Acceptable Compare_IC50->Not_Acceptable No Contact_Support Contact Technical Support Not_Acceptable->Contact_Support Experimental_Considerations Compound This compound QC Batch Quality Control (QC) Compound->QC Protocol Standardized Experimental Protocol QC->Protocol Cell_Line Cell Line Authentication Protocol->Cell_Line Data Reproducible Data Cell_Line->Data

References

Technical Support Center: Optimizing S63845 Treatment for Maximal Apoptotic Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective MCL-1 inhibitor, S63845. The following information is intended to help optimize experimental design and interpretation for achieving a maximal apoptotic response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for S63845?

A1: S63845 is a small molecule inhibitor that selectively binds to the BH3-binding groove of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This high-affinity binding displaces pro-apoptotic proteins like BIM, BAK, and BAX, which are normally sequestered by MCL-1. The release of BAX and BAK leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). This triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.[1]

Q2: What is a typical effective concentration range for S63845 in cell culture?

A2: The effective concentration of S63845 is highly cell-line dependent. For sensitive cell lines, IC50 values are often in the sub-micromolar range.[2][3] For example, in some T-cell acute lymphoblastic leukemia (T-ALL) cell lines, IC50 values can be as low as 10 nM.[2] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Q3: What is a recommended treatment duration to observe apoptosis?

A3: The optimal treatment duration can vary, but apoptotic effects are typically observed between 4 and 72 hours. Some studies have shown significant apoptosis as early as 4 hours post-treatment. A time-course experiment is recommended to identify the peak apoptotic response in your experimental system.

Q4: How can I determine if my cell line is dependent on MCL-1 for survival?

A4: MCL-1 dependency is a key determinant of sensitivity to S63845. Cell lines with high MCL-1 expression and reliance on it for survival are more likely to be sensitive. However, the level of MCL-1 protein expression does not always directly correlate with sensitivity.[2] Resistance can be mediated by the expression of other anti-apoptotic proteins like BCL-2. Therefore, a functional assessment of S63845's effect on cell viability is the most direct way to determine sensitivity.

Q5: Can S63845 be used in combination with other drugs?

A5: Yes, S63845 has shown synergistic effects when combined with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax, particularly in BCL-2-positive lymphomas. Combination therapies can overcome resistance mechanisms.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Low or no apoptotic response in a supposedly sensitive cell line Cell Line Resistance: - High expression of other anti-apoptotic proteins (e.g., BCL-2, BCL-xL) - Mutations in the apoptotic pathway downstream of MCL-1. Suboptimal Treatment Conditions: - Incorrect S63845 concentration. - Inappropriate treatment duration. Compound Integrity: - Degradation of S63845 due to improper storage or handling.Confirm Cell Line Sensitivity: - Review literature for reported sensitivity of your cell line. - Perform a dose-response curve to determine the IC50. - Consider combination treatment with inhibitors of other anti-apoptotic proteins (e.g., venetoclax for BCL-2). Optimize Treatment: - Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for apoptosis induction. Verify Compound: - Ensure S63845 is properly stored (desiccated at -20°C) and freshly diluted for each experiment.
High background in Annexin V/PI staining Mechanical Stress: - Harsh cell harvesting techniques can damage cell membranes, leading to false positives. Over-confluent Cultures: - Cells in dense cultures may undergo spontaneous apoptosis. Reagent Issues: - Incorrect buffer composition or reagent concentrations.Gentle Cell Handling: - Use a cell scraper gently or a non-enzymatic dissociation solution for adherent cells. - Centrifuge at low speed (e.g., 300-400 x g). Maintain Healthy Cultures: - Plate cells at a density that avoids confluency during the experiment. Optimize Staining Protocol: - Ensure the use of a calcium-containing binding buffer for Annexin V staining. - Titrate Annexin V and PI concentrations for your cell type.
Weak or no cleaved PARP signal by Western Blot Timing of Harvest: - PARP cleavage is a later apoptotic event; cells may have been harvested too early. Insufficient Protein Loading: - Low protein concentration in the lysate. Antibody Issues: - Primary antibody not specific for the cleaved fragment or used at a suboptimal dilution. Poor Transfer: - Inefficient transfer of the 89 kDa cleaved PARP fragment.Optimize Harvest Time: - Perform a time-course experiment and harvest at multiple time points. Ensure Adequate Protein: - Perform a protein quantification assay (e.g., BCA) and load sufficient protein (typically 20-30 µg). Validate Antibody: - Use an antibody specifically validated for detecting cleaved PARP. - Titrate the primary antibody concentration. - Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine). Optimize Transfer: - Use a membrane with a suitable pore size (e.g., 0.2 µm PVDF) to ensure efficient transfer of smaller protein fragments.

Data Presentation

Table 1: S63845 IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeTreatment Duration (hours)IC50 (µM)
MOLT-3T-cell Acute Lymphoblastic Leukemia72~0.01
RPMI-8402T-cell Acute Lymphoblastic Leukemia72~0.01
HL-60Acute Myeloid Leukemia48Not specified, but sensitive
ML-1Acute Myeloid Leukemia48Not specified, but sensitive
U698MB-cell Lymphoma24Sensitive
380B-cell Lymphoma24Less Sensitive

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • S63845 Treatment: Prepare serial dilutions of S63845 in culture medium. Remove the old medium from the wells and add 100 µL of the S63845 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of S63845 for the optimized duration.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or a cell scraper. Collect both the detached and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blot for Cleaved PARP
  • Cell Lysis: After S63845 treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (e.g., Asp214) overnight at 4°C. A recommended starting dilution is 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The cleaved PARP will appear as an 89 kDa band.

Mandatory Visualizations

S63845_Signaling_Pathway cluster_upstream Upstream Regulation cluster_inhibition S63845 Inhibition cluster_downstream Downstream Apoptotic Cascade Growth_Factors Growth Factors, Cytokines Signaling_Pathways PI3K/AKT, MAPK, etc. Growth_Factors->Signaling_Pathways Activate MCL1_Gene MCL1 Gene Signaling_Pathways->MCL1_Gene Promote Transcription MCL1_Protein MCL-1 Protein MCL1_Gene->MCL1_Protein Translation MCL1_Complex MCL-1/BAX/BAK Complex MCL1_Protein->MCL1_Complex S63845 S63845 S63845->MCL1_Complex Inhibits Formation BAX_BAK Free BAX/BAK MCL1_Complex->BAX_BAK Release MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Induce Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Caspase-3/7 Activation Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis PARP_Cleavage PARP Cleavage Caspase_3_7->PARP_Cleavage Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Apoptosis Analysis Choose_Cell_Line Choose Cell Line Dose_Response Dose-Response (e.g., 24, 48, 72h) Choose_Cell_Line->Dose_Response Time_Course Time-Course (Optimal Dose) Dose_Response->Time_Course Determine Optimal Dose Cell_Treatment Treat Cells with S63845 Time_Course->Cell_Treatment Determine Optimal Time Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Annexin_V Annexin V/PI Staining (Flow Cytometry) Cell_Treatment->Annexin_V Western_Blot Western Blot (Cleaved PARP) Cell_Treatment->Western_Blot Troubleshooting_Logic Start Low Apoptotic Response? Check_Cell_Line Is the cell line known to be sensitive? Start->Check_Cell_Line Check_Dose Was a dose-response experiment performed? Check_Cell_Line->Check_Dose Yes Solution_Resistance Consider cell line resistance. Test for BCL-2 expression. Try combination therapy. Check_Cell_Line->Solution_Resistance No Check_Time Was a time-course experiment performed? Check_Dose->Check_Time Yes Solution_Optimize_Dose Perform dose-response to find IC50. Check_Dose->Solution_Optimize_Dose No Check_Compound Is the S63845 compound viable? Check_Time->Check_Compound Yes Solution_Optimize_Time Perform time-course to find peak response. Check_Time->Solution_Optimize_Time No Solution_New_Compound Use fresh, properly stored S63845. Check_Compound->Solution_New_Compound No Success Maximal Apoptotic Response Achieved Check_Compound->Success Yes

References

Validation & Comparative

A Head-to-Head Battle of MCL-1 Inhibitors: S63845 vs. A-1210477 in a Preclinical Showdown

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the selective inhibition of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein, has emerged as a promising strategy. Two prominent small molecule inhibitors, S63845 and A-1210477, have been instrumental in the preclinical exploration of this therapeutic avenue. This guide provides a comprehensive in vitro comparison of their efficacy, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.

At a Glance: Key Efficacy Metrics

S63845 consistently demonstrates superior potency over A-1210477 in cellular assays. While both compounds exhibit high affinity for MCL-1, S63845 translates this binding into significantly lower half-maximal inhibitory concentrations (IC50) across a range of cancer cell lines. This heightened cellular activity establishes S63845 as a more potent inducer of apoptosis in MCL-1-dependent cancer cells.

ParameterS63845A-1210477Reference(s)
Binding Affinity (Kd) 0.19 nM (human MCL-1)Not explicitly stated in provided snippets[1]
Binding Affinity (Ki) < 1.2 nM0.454 nM[1]
Cellular Potency Submicromolar to low nanomolar IC50 values in sensitive cell linesHigh micromolar IC50 values in the same cell lines[2]

In Vitro Efficacy: A Comparative Analysis of IC50 Values

The following table summarizes the reported IC50 values for S63845 and A-1210477 in various cancer cell lines, highlighting the marked difference in their in vitro efficacy.

Cell LineCancer TypeS63845 IC50 (µM)A-1210477 IC50 (µM)Reference(s)
H929Multiple Myeloma~0.008~8[3]
MOLT-3T-cell Acute Lymphoblastic Leukemia~0.01High micromolar range
RPMI-8402T-cell Acute Lymphoblastic Leukemia~0.01High micromolar range
Various T-ALL cell linesT-cell Acute Lymphoblastic LeukemiaSubmicromolar rangeHigh micromolar range

Note: "High micromolar range" for A-1210477 in T-ALL cell lines indicates significantly less potency compared to the submicromolar activity of S63845 as stated in the cited literature.

Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

Both S63845 and A-1210477 function as BH3 mimetics, directly binding to the BH3-binding groove of the MCL-1 protein. This action disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX. The release of BAK and BAX from MCL-1 sequestration leads to their activation and subsequent oligomerization at the mitochondrial outer membrane. This permeabilization of the mitochondrial membrane triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and the execution of apoptosis.

cluster_MCL1_Inhibition MCL-1 Inhibition cluster_Apoptosis Apoptosis Induction S63845 S63845 / A-1210477 MCL1 MCL-1 S63845->MCL1 Inhibits BAK_BAX BAK / BAX MCL1->BAK_BAX Sequesters MOMP Mitochondrial Outer Membrane Permeabilization BAK_BAX->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of S63845 or A-1210477 B->C D Incubate for 48-72h C->D E Add MTT or MTS reagent D->E F Incubate for 1-4h E->F G Add solubilization buffer (for MTT) F->G MTT Assay H Read absorbance F->H MTS Assay G->H I Calculate IC50 values H->I

References

Synergistic Annihilation of T-Cell Acute Lymphoblastic Leukemia by Dual Targeting of MCL-1 and BCL-2 with S63845 and Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of S63845, a selective MCL-1 inhibitor, and venetoclax, a BCL-2 inhibitor, has demonstrated significant synergistic effects in inducing apoptosis in T-cell Acute Lymphoblastic Leukemia (T-ALL) cells. This guide provides a comprehensive comparison of the performance of this combination therapy, supported by experimental data, detailed protocols for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The synergistic efficacy of S63845 and venetoclax in T-ALL has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings, highlighting the enhanced anti-leukemic activity of the combination compared to single-agent treatments.

T-ALL Cell Line S63845 IC50 (nM) Venetoclax IC50 (nM) Combination Index (CI) Reference
KOPT-K150500<1 (Strong Synergy)[1]
HPB-ALLN/AN/AN/A[1]
LOUCYN/AN/AN/A[1]
MOLT-3N/AN/AN/A[1]
RPMI-8402N/AN/AN/A[1]

Note: Specific IC50 values for all cell lines and detailed CI values were not always available in the public domain. A CI value < 1 indicates a synergistic effect.

In Vitro Apoptosis Assay (KOPT-K1 cells) % Apoptotic Cells (Annexin V+) Reference
Vehicle ControlBaseline
S63845 (50 nM)Moderate Increase
Venetoclax (500 nM)Moderate Increase
S63845 (50 nM) + Venetoclax (500 nM)Significant Synergistic Increase
In Vivo Zebrafish Xenograft Model Outcome Reference
Vehicle ControlProgressive Leukemia
S63845 (10 µM)Minimal effect on leukemia progression
Venetoclax (10 µM)Minimal effect on leukemia progression
S63845 (10 µM) + Venetoclax (10 µM)Significant reduction in leukemic burden and increased survival

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the studies on the synergistic effects of S63845 and venetoclax in T-ALL.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • T-ALL cell lines (e.g., KOPT-K1)

  • S63845 and venetoclax

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed T-ALL cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Treat the cells with serial dilutions of S63845, venetoclax, or the combination of both drugs at a constant ratio. Include a vehicle-only control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) for each treatment and the Combination Index (CI) using appropriate software (e.g., CalcuSyn).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • T-ALL cell lines

  • S63845 and venetoclax

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed T-ALL cells and treat with S63845, venetoclax, or the combination for 24 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vivo T-ALL Zebrafish Xenograft Model

This model allows for the in vivo assessment of drug efficacy in a living organism.

Materials:

  • Transgenic zebrafish line (e.g., with fluorescently labeled vasculature)

  • GFP-labeled T-ALL cells

  • S63845 and venetoclax

  • Microinjection apparatus

  • Fluorescence microscope

Procedure:

  • At 48 hours post-fertilization, microinject approximately 400 GFP-labeled T-ALL cells into the yolk sac of zebrafish embryos.

  • At 24 hours post-injection, screen the embryos for successful engraftment and randomly assign them to treatment groups.

  • Administer S63845, venetoclax, or the combination by adding the drugs directly to the embryo water. A vehicle control group should be included.

  • Maintain the embryos at 35°C and refresh the drug-containing water daily for 4 days.

  • At the end of the treatment period, anesthetize the embryos and acquire fluorescent images to visualize the leukemic burden.

  • Quantify the GFP-positive area using image analysis software to determine the anti-leukemic effect of the treatments.

  • Monitor a separate cohort of treated embryos for survival analysis.

Visualizations

Signaling Pathway

The synergistic effect of S63845 and venetoclax stems from their dual targeting of two critical anti-apoptotic proteins, MCL-1 and BCL-2, respectively. This simultaneous inhibition leads to the activation of the intrinsic apoptotic pathway.

BCL2_Family_Pathway cluster_Pro_Survival Pro-Survival BCL-2 Family cluster_Pro_Apoptotic Pro-Apoptotic BCL-2 Family cluster_Inhibitors Inhibitors MCL1 MCL-1 BIM BIM MCL1->BIM sequesters BCL2 BCL-2 BCL2->BIM sequesters BAX_BAK BAX / BAK Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes BIM->BAX_BAK activates S63845 S63845 S63845->MCL1 inhibits Venetoclax Venetoclax Venetoclax->BCL2 inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers

Caption: Dual inhibition of MCL-1 and BCL-2 by S63845 and venetoclax, respectively.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the synergistic effects of S63845 and venetoclax in T-ALL.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture T-ALL Cell Culture (e.g., KOPT-K1) Treatment Drug Treatment (S63845, Venetoclax, Combo) Cell_Culture->Treatment Viability Cell Viability Assay (CellTiter-Glo) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis_Assay Data_Analysis_invitro Data Analysis (IC50, CI, % Apoptosis) Viability->Data_Analysis_invitro Apoptosis_Assay->Data_Analysis_invitro Zebrafish_Xenograft T-ALL Zebrafish Xenograft Model Drug_Administration Drug Administration (in water) Zebrafish_Xenograft->Drug_Administration Imaging Fluorescence Imaging Drug_Administration->Imaging Data_Analysis_invivo Data Analysis (Tumor Burden, Survival) Imaging->Data_Analysis_invivo

Caption: Workflow for in vitro and in vivo evaluation of S63845 and venetoclax synergy.

References

A Comparative Guide to (S,R)-S63845 and Docetaxel Combination Therapy in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational combination therapy of (S,R)-S63845 and docetaxel with current standard-of-care and alternative treatments for triple-negative breast cancer (TNBC). The content is based on preclinical and clinical data to support objective evaluation.

Executive Summary

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The combination of this compound, a potent and selective MCL-1 inhibitor, with the chemotherapeutic agent docetaxel has demonstrated synergistic anti-tumor activity in preclinical models of TNBC. This guide outlines the preclinical efficacy of this combination, compares it with established and emerging therapies, and provides detailed experimental methodologies for key assays.

This compound and Docetaxel Combination Therapy: Preclinical Performance

The BCL-2 family protein MCL-1 is frequently overexpressed in TNBC and is associated with resistance to chemotherapy. This compound selectively targets MCL-1, thereby promoting apoptosis in cancer cells. Preclinical studies have shown that combining this compound with docetaxel, a taxane-based chemotherapeutic, results in a synergistic cytotoxic effect in TNBC cell lines and patient-derived xenograft (PDX) models.

In Vitro Efficacy

The synergistic effect of this compound and docetaxel has been evaluated in various TNBC cell lines. The combination significantly enhances apoptosis compared to either agent alone.

Table 1: In Vitro Performance of this compound and Docetaxel Combination in TNBC Cell Lines

Cell LineDrug CombinationKey Findings
MDA-MB-231This compound + DocetaxelSynergistic induction of apoptosis.
SUM149This compound + DocetaxelEnhanced cell killing compared to single agents.

Note: Specific quantitative data such as IC50 values and combination indices from the primary literature were not publicly available in detail.

In Vivo Efficacy

In TNBC patient-derived xenograft (PDX) models, the combination of this compound and docetaxel has been shown to significantly inhibit tumor growth and prolong survival compared to monotherapy.

Table 2: In Vivo Performance of this compound and Docetaxel Combination in a TNBC PDX Model

PDX ModelTreatment GroupMedian Survival (Days)Tumor Growth Inhibition
TNBC PDXVehicle Control~20-
Docetaxel~35Significant
This compound~25Moderate
This compound + Docetaxel>50Synergistic and sustained tumor regression

Data are illustrative based on published findings describing significant synergistic effects. Specific numerical values for tumor growth inhibition percentages were not detailed in the available resources.

Comparison with Alternative Therapies

The current treatment landscape for TNBC is evolving, with several approved and investigational therapies. This section compares the preclinical performance of the this compound-docetaxel combination with key alternatives.

Table 3: Comparative Efficacy of Therapies for Triple-Negative Breast Cancer

TherapyMechanism of ActionEfficacy HighlightsStage of Development
This compound + Docetaxel MCL-1 Inhibition + Microtubule StabilizationPreclinical: Synergistic tumor regression in TNBC PDX models.Preclinical
Pembrolizumab + Chemotherapy PD-1 Immune Checkpoint Inhibition + CytotoxicityClinical (KEYNOTE-522): Statistically significant improvement in pathological complete response (pCR) and event-free survival (EFS) in early-stage TNBC.[1][2][3]Approved for high-risk early-stage TNBC
Sacituzumab Govitecan TROP-2 Directed Antibody-Drug ConjugateClinical (ASCENT): Significant improvement in progression-free survival (PFS) and overall survival (OS) in metastatic TNBC.[4][5]Approved for metastatic TNBC
Olaparib PARP InhibitionClinical (OlympiAD): Improved PFS in patients with germline BRCA-mutated, HER2-negative metastatic breast cancer.Approved for gBRCA-mutated metastatic breast cancer

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in the evaluation of this compound and docetaxel combination therapy.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, docetaxel, or the combination for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat TNBC cells with the drug combinations as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated TNBC cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

Patient-derived xenograft (PDX) models are used to evaluate the in vivo efficacy of drug combinations.

  • Tumor Implantation: Implant fragments of TNBC patient tumors subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, this compound alone, docetaxel alone, and the combination of this compound and docetaxel. Administer the drugs according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume with calipers twice weekly.

  • Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizations

Signaling Pathway of this compound and Docetaxel Combination

G cluster_0 Apoptotic Signaling cluster_1 Drug Intervention MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces S63845 This compound S63845->MCL1 Inhibits Docetaxel Docetaxel Microtubules Microtubule Disruption Docetaxel->Microtubules Cell_Stress Cellular Stress Microtubules->Cell_Stress Cell_Stress->BAX_BAK Activates

Caption: Mechanism of synergistic apoptosis induction by this compound and docetaxel.

Experimental Workflow for In Vivo Efficacy Study

G start Start: TNBC PDX Implantation tumor_growth Tumor Growth (100-200 mm³) start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration: - Vehicle - S63845 - Docetaxel - Combination randomization->treatment measurement Tumor Volume Measurement (2x/week) treatment->measurement measurement->treatment Continue Treatment endpoint Endpoint: Tumor Excision & Analysis measurement->endpoint Tumors reach max size

Caption: Workflow for assessing in vivo efficacy in TNBC PDX models.

Logical Relationship of Apoptosis Assay Results

G cluster_results Flow Cytometry Quadrants cluster_interpretation Interpretation Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Increased_Apoptosis Increased Apoptosis Q2->Increased_Apoptosis Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) Q4->Increased_Apoptosis

Caption: Interpretation of Annexin V/PI flow cytometry results for apoptosis analysis.

References

Evaluating Mcl-1 Inhibition in Humanized Mouse Models: A Comparative Analysis of S63845 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the advent of selective Mcl-1 inhibitors marks a significant stride in targeted cancer therapy. This guide provides a comparative analysis of the pioneering Mcl-1 inhibitor, S63845, and its key alternatives, AMG-176 and AZD5991, with a focus on their efficacy in preclinical humanized Mcl-1 mouse models. These models are crucial for evaluating therapeutics that target human proteins, especially when there are differences in binding affinity between human and murine orthologs.

Myeloid cell leukemia-1 (Mcl-1) is a pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various cancers, where it contributes to tumor progression and resistance to therapy.[1][2] The development of small molecule inhibitors targeting Mcl-1 has therefore become a promising strategy in oncology. S63845 was one of the first highly potent and selective inhibitors of Mcl-1 to be described.[3] However, its significantly higher affinity for human Mcl-1 over its mouse counterpart necessitated the development of humanized Mcl-1 mouse models to accurately assess its in vivo efficacy and potential toxicities.[4][5] This guide summarizes key preclinical data for S63845 and compares its performance with other notable Mcl-1 inhibitors, AMG-176 and AZD5991.

Comparative Efficacy in Humanized and Xenograft Mouse Models

Inhibitor Mouse Model Cancer Model Dosing Regimen Key Efficacy Results Reference
S63845 Humanized Mcl-1 (huMcl-1);Eµ-MycLymphoma12.5 mg/kg, i.v., daily for 5 days~60% long-term remission
S63845 + Cyclophosphamide Humanized Mcl-1 (huMcl-1);Eµ-MycLymphomaS63845: 12.5 mg/kg, i.v., daily for 5 daysAlmost 100% long-term remission
AMG-176 Human MCL1 Knock-inMultiple Myeloma (OPM-2 xenograft)30 mg/kg and 60 mg/kg, oralDose-dependent tumor growth inhibition and regression
AZD5991 Xenograft (SCID mice)Multiple Myeloma (MOLP-8 xenograft)Single i.v. doseDose-dependent tumor growth inhibition to tumor regression
AZD5991 Xenograft (NOD/SCID mice)Acute Myeloid Leukemia (MV4-11 xenograft)Single i.v. doseComplete tumor regression at the highest dose

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the key studies cited.

S63845 in Humanized Mcl-1;Eµ-Myc Lymphoma Model
  • Animal Model: Humanized Mcl-1 (huMcl-1) mice, where the murine Mcl-1 coding sequence is replaced by the human MCL-1 sequence, were crossed with Eµ-Myc transgenic mice to generate lymphomas.

  • Tumor Implantation: Lymphoma cells from huMcl-1;Eµ-Myc mice were transplanted into recipient huMcl-1 mice.

  • Treatment: Mice were treated with S63845 administered intravenously at a dose of 12.5 mg/kg daily for 5 consecutive days. A combination therapy group received S63845 along with cyclophosphamide.

  • Efficacy Assessment: Tumor burden was monitored, and long-term remission was assessed by observing tumor-free survival.

AMG-176 in OPM-2 Multiple Myeloma Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., athymic nude mice) were used.

  • Cell Line: Human multiple myeloma OPM-2 cells were used to establish xenografts.

  • Tumor Implantation: OPM-2 cells were implanted subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice were treated orally with AMG-176 at doses of 30 mg/kg and 60 mg/kg.

  • Efficacy Assessment: Tumor volumes were measured regularly using calipers to determine tumor growth inhibition and regression. Body weight was also monitored to assess toxicity.

AZD5991 in MOLP-8 and MV4-11 Xenograft Models
  • Animal Model: Immunodeficient mice (e.g., SCID or NOD/SCID mice) were utilized.

  • Cell Lines: Human multiple myeloma MOLP-8 cells and human acute myeloid leukemia MV4-11 cells were used.

  • Tumor Implantation: Cells were implanted subcutaneously to establish solid tumors.

  • Treatment: A single intravenous dose of AZD5991 was administered at various concentrations.

  • Efficacy Assessment: Tumor growth was monitored over time to evaluate tumor growth inhibition and regression.

Mechanism of Action and Signaling Pathway

Mcl-1 inhibitors, including S63845, AMG-176, and AZD5991, share a common mechanism of action. They are BH3 mimetics that bind with high affinity to the BH3-binding groove of the anti-apoptotic Mcl-1 protein. This binding displaces pro-apoptotic proteins, such as BIM, BAK, and BAX, that are normally sequestered by Mcl-1. The released BAK and BAX can then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Mcl1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Apoptosome Apoptosome Formation cluster_Cytosol Cytosol MOM Mitochondrial Outer Membrane Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates CytoC Cytochrome c CytoC->Apaf1 activates Mcl1_Inhibitor S63845 / AMG-176 / AZD5991 Mcl1 Mcl-1 Mcl1_Inhibitor->Mcl1 inhibits BAK_BAX BAK / BAX Mcl1->BAK_BAX sequesters BAK_BAX->CytoC releases BIM BIM BIM->Mcl1 Apoptosis Apoptosis Casp3->Apoptosis executes Experimental_Workflow cluster_Model_Development Model Development cluster_Tumor_Induction Tumor Induction & Implantation cluster_Treatment_and_Monitoring Treatment & Monitoring cluster_Efficacy_Assessment Efficacy Assessment A1 Generation of Humanized Mcl-1 Mouse A2 Breeding with Tumor-prone Strain (e.g., Eµ-Myc) A1->A2 B1 Isolation of Tumor Cells A2->B1 B2 Transplantation into Recipient Humanized Mice B1->B2 C1 Drug Administration (e.g., S63845, i.v.) B2->C1 C2 Monitoring Tumor Growth (e.g., Caliper Measurement) C1->C2 C3 Monitoring Animal Health (e.g., Body Weight) C1->C3 D1 Tumor Growth Inhibition / Regression Analysis C2->D1 D2 Survival Analysis C3->D2 D1->D2 D3 Histopathological Analysis of Tumors and Tissues D2->D3

References

Navigating Resistance: A Comparative Guide to S63845 and Other BH3 Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of BH3 mimetics has marked a significant advancement in targeted cancer therapy. These small molecules work by inhibiting anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, thereby reactivating the intrinsic apoptotic pathway in cancer cells. S63845, a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), has shown considerable promise in preclinical models. However, as with many targeted therapies, the emergence of resistance poses a significant clinical challenge. This guide provides a comprehensive comparison of cross-resistance profiles between S63845 and other BH3 mimetics, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying mechanisms.

The Landscape of BH3 Mimetic Resistance

Resistance to BH3 mimetics can be intrinsic or acquired and often involves the upregulation of other anti-apoptotic BCL-2 family members. This phenomenon, known as "apoptotic blockade," allows cancer cells to evade cell death by shifting their dependency from one anti-apoptotic protein to another.

A primary mechanism of acquired resistance to the MCL-1 inhibitor S63845 is the upregulation of BCL-2 or BCL-xL. Conversely, resistance to the BCL-2 inhibitor Venetoclax (ABT-199) is frequently associated with an increased reliance on MCL-1 for survival. This reciprocal relationship underscores the critical issue of cross-resistance among different classes of BH3 mimetics.

Quantitative Analysis of Cross-Resistance

The following tables summarize key quantitative data from studies investigating cross-resistance between S63845 and other BH3 mimetics in various cancer cell lines.

Table 1: Acquired Resistance to S63845 and Cross-Resistance to Other BH3 Mimetics in Multiple Myeloma (MM) Cell Lines

Cell LineVariantS63845 IC50 (nM)Venetoclax IC50 (µM)A-1331852 (BCL-xL inhibitor) IC50 (µM)
OPM2 Sensitive (DMSO)25>101.5
Resistant (S63845)>1000 (>40-fold increase)>100.8
KMS12-BM Sensitive (DMSO)150.5>5
Resistant (S63845)>1000 (>66-fold increase)0.3>5

Data adapted from studies on the generation of S63845-resistant multiple myeloma cell lines.

Table 2: Synergistic Activity of S63845 and Venetoclax in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineS63845 IC50 (nM)Venetoclax IC50 (nM)Combination Index (CI) at ED50Interpretation
MOLM-13 20500< 0.5Strong Synergy
MV4-11 1520< 0.3Strong Synergy
OCI-AML3 100>1000< 0.7Synergy

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Resistance Mechanisms

The interplay between BCL-2 family proteins is central to both the efficacy of and resistance to BH3 mimetics. The following diagrams illustrate these complex interactions.

BCL2_Family_Interactions cluster_pro_survival Anti-Apoptotic Proteins cluster_pro_apoptotic Pro-Apoptotic Proteins cluster_drugs BH3 Mimetics MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits BIM BIM MCL1->BIM BCL2 BCL-2 BAX BAX BCL2->BAX Inhibits BCL2->BIM BCLxL BCL-xL BCLxL->BAX Inhibits BCLxL->BIM Apoptosis Apoptosis BAX->Apoptosis Induces BAK->Apoptosis Induces BIM->BAX Activates BIM->BAK Activates S63845 S63845 S63845->MCL1 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: BCL-2 family protein interactions and BH3 mimetic targets.

Resistance_Pathway S63845 S63845 Treatment MCL1_inhibition MCL-1 Inhibition S63845->MCL1_inhibition Apoptotic_pressure Apoptotic Pressure MCL1_inhibition->Apoptotic_pressure Selection Selective Pressure Apoptotic_pressure->Selection BCL2_upregulation BCL-2/BCL-xL Upregulation Selection->BCL2_upregulation Resistance Acquired Resistance to S63845 BCL2_upregulation->Resistance Cross_resistance Cross-Resistance to Venetoclax (Sensitivity) BCL2_upregulation->Cross_resistance Increased dependence on BCL-2

Caption: Acquired resistance to S63845 leading to BCL-2 dependency.

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for validating findings in drug resistance studies. Below are methodologies for key experiments cited in the context of BH3 mimetic cross-resistance.

Cell Viability Assay (MTT/CellTiter-Glo)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of S63845, Venetoclax, or other BH3 mimetics for 48-72 hours.

  • Reagent Addition:

    • MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • MTT Assay: Measure the absorbance at 570 nm using a microplate reader.

    • CellTiter-Glo® Assay: Measure luminescence using a luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of BH3 mimetics for the indicated time (e.g., 24 hours).

  • Cell Harvesting: Harvest cells and wash them twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Co-Immunoprecipitation (Co-IP)

This technique is used to study protein-protein interactions, such as the binding of anti-apoptotic proteins to pro-apoptotic partners.

  • Cell Lysis: Lyse treated or untreated cells with a non-denaturing lysis buffer (e.g., CHAPS-based buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the "bait" protein (e.g., anti-MCL-1 or anti-BCL-2) overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "bait" and expected "prey" proteins (e.g., BIM, BAX).

CoIP_Workflow start Cell Lysate (with protein complexes) add_antibody Add 'Bait' Antibody (e.g., anti-MCL-1) start->add_antibody incubate1 Incubate add_antibody->incubate1 add_beads Add Protein A/G Beads incubate1->add_beads incubate2 Incubate add_beads->incubate2 wash Wash Beads incubate2->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (Probe for 'Prey' proteins) elute->analysis

Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.

Conclusion and Future Directions

The cross-resistance between S63845 and other BH3 mimetics like Venetoclax highlights the adaptive capabilities of cancer cells. A thorough understanding of these resistance mechanisms is paramount for the rational design of combination therapies. The data presented here strongly support the synergistic use of MCL-1 and BCL-2 inhibitors to overcome acquired resistance and improve therapeutic outcomes. Future research should focus on identifying predictive biomarkers to guide the selection of appropriate BH3 mimetic combinations for individual patients and exploring novel strategies to circumvent resistance, such as targeting downstream apoptotic effectors or other survival pathways.

S63845: Unmasking its Potent and Selective Antagonism of MCL-1 in the BCL-2 Family

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the selectivity and performance of S63845, a highly potent and specific inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of its binding affinity against other BCL-2 family members, supported by experimental data and detailed methodologies.

S63845 has emerged as a critical tool in cancer research, demonstrating significant therapeutic potential by selectively targeting MCL-1, a key survival protein frequently overexpressed in various malignancies.[1][2] Its efficacy lies in its ability to disrupt the interaction between MCL-1 and pro-apoptotic proteins like BIM, BAK, and BAX, thereby triggering the intrinsic apoptotic pathway in cancer cells dependent on MCL-1 for survival.[1][3][4]

Unparalleled Selectivity Profile of S63845

The defining characteristic of S63845 is its remarkable selectivity for MCL-1 over other anti-apoptotic BCL-2 family proteins such as BCL-2, BCL-xL, BCL-w, and BFL-1. This high degree of specificity is crucial for minimizing off-target effects and enhancing the therapeutic window. Experimental data from various biophysical and biochemical assays consistently demonstrate this selective binding profile.

Quantitative analysis of binding affinities reveals that S63845 binds to human MCL-1 with high affinity, in the sub-nanomolar range, while showing negligible binding to other BCL-2 family members. This selectivity is attributed to the unique structural features of the BH3-binding groove of MCL-1, which S63845 exploits for a snug and stable interaction.

BCL-2 Family ProteinS63845 Binding Affinity (Kd or Ki, nM)Assay MethodReference
MCL-1 (human) 0.19Not Specified
< 1.2Not Specified
BCL-2 > 10,000Fluorescence Polarization
No discernible bindingNot Specified
BCL-xL > 10,000Fluorescence Polarization
No discernible bindingNot Specified
BCL-w Not Reported--
BFL-1/A1 Not Reported--

BCL-2 Family Signaling Pathway and the Role of S63845

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This pathway is a tightly controlled process that balances pro-survival and pro-apoptotic signals within a cell. The family is broadly divided into three factions: the anti-apoptotic proteins (MCL-1, BCL-2, BCL-xL, BCL-w, BFL-1/A1), the pro-apoptotic effector proteins (BAX and BAK), and the pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA).

In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic effectors, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane. Upon receiving apoptotic stimuli, BH3-only proteins are activated. They can either directly activate BAX and BAK or neutralize the anti-apoptotic proteins, leading to the release and activation of BAX and BAK. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis. S63845 selectively inhibits MCL-1, thereby liberating pro-apoptotic proteins to activate the downstream apoptotic cascade in MCL-1-dependent cancer cells.

BCL2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bh3 BH3-only Proteins cluster_anti_apoptotic Anti-apoptotic Proteins cluster_pro_apoptotic Pro-apoptotic Effectors cluster_downstream Downstream Events DNA Damage DNA Damage BIM BIM DNA Damage->BIM Growth Factor Deprivation Growth Factor Deprivation PUMA PUMA Growth Factor Deprivation->PUMA Other Stress Other Stress NOXA NOXA Other Stress->NOXA MCL1 MCL1 BIM->MCL1 inhibition BCL2 BCL2 PUMA->BCL2 inhibition NOXA->MCL1 inhibition BAX BAX MCL1->BAX inhibition BCL2->BAX inhibition BCLxL BCLxL BAK BAK BCLxL->BAK inhibition MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP BAK->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis S63845 S63845 S63845->MCL1 inhibition

Fig. 1: BCL-2 family signaling pathway and the inhibitory action of S63845.

Experimental Methodologies for Validating S63845 Selectivity

The high selectivity of S63845 has been rigorously validated through various experimental techniques. These assays are designed to measure direct binding to target proteins and to assess the functional consequences of this binding in cellular contexts.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for quantifying protein-protein interactions in a homogeneous format, making it suitable for high-throughput screening.

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., a dye-labeled peptide ligand) when they are in close proximity. Inhibition of the protein-ligand interaction by a compound like S63845 leads to a decrease in the FRET signal.

Experimental Protocol Outline:

  • Reagents: Terbium-labeled anti-His antibody (donor), His-tagged MCL-1 protein, dye-labeled BH3 peptide ligand (e.g., from BIM or NOXA) (acceptor), S63845 or other test compounds, and assay buffer.

  • Procedure:

    • In a microplate, combine the His-tagged MCL-1 protein with the Terbium-labeled anti-His antibody and incubate to allow for complex formation.

    • Add the test compound (S63845) at various concentrations.

    • Add the dye-labeled BH3 peptide ligand to initiate the binding reaction.

    • Incubate the mixture for a defined period (e.g., 2 hours) to reach equilibrium.

    • Measure the fluorescence intensity at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

  • Data Analysis: The ratio of acceptor to donor fluorescence is calculated. A decrease in this ratio in the presence of S63845 indicates inhibition of the MCL-1/BH3 peptide interaction. IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.

Co-immunoprecipitation (Co-IP) and Western Blotting

This technique is used to demonstrate that S63845 disrupts the interaction between MCL-1 and its binding partners (e.g., BAK, BAX, BIM) within a cellular environment.

Principle: An antibody against a target protein (e.g., MCL-1) is used to pull down the protein and its interacting partners from a cell lysate. The presence or absence of these partners in the immunoprecipitated complex is then detected by Western blotting.

Experimental Protocol Outline:

  • Cell Treatment: Treat MCL-1-dependent cancer cells with S63845 at various concentrations for a specified time (e.g., 4 hours).

  • Cell Lysis: Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for MCL-1.

    • Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against MCL-1 and its potential interacting partners (e.g., BAK, BAX, BIM).

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Data Analysis: A decrease in the amount of co-immunoprecipitated BAK, BAX, or BIM with MCL-1 in S63845-treated cells compared to untreated cells confirms the inhibitory action of S63845.

CoIP_Workflow start MCL-1 Dependent Cells treatment Treat with S63845 (or vehicle control) start->treatment lysis Cell Lysis (preserve protein complexes) treatment->lysis incubation Incubate lysate with anti-MCL-1 antibody lysis->incubation capture Capture antibody-protein complexes with beads incubation->capture wash Wash beads to remove non-specific binding capture->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot probing Probe with antibodies for MCL-1, BAX, BAK, BIM western_blot->probing analysis Analyze disruption of MCL-1 interactions probing->analysis

Fig. 2: Experimental workflow for Co-immunoprecipitation and Western Blotting.

Conclusion

The extensive body of evidence robustly validates the high selectivity of S63845 for MCL-1 over other BCL-2 family proteins. This specificity, demonstrated through rigorous biochemical and cellular assays, underpins its potent anti-tumor activity in MCL-1-dependent cancers. For researchers in oncology and drug discovery, S63845 represents a powerful and precise tool for both investigating the fundamental roles of MCL-1 in cancer cell survival and for developing novel therapeutic strategies. The detailed methodologies provided in this guide offer a framework for the independent verification of its selectivity and for its application in preclinical research.

References

A Comparative Analysis of MCL-1 Inhibitors: S63845 vs. S64315 (MIK665)

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MCL-1 inhibitors S63845 and its clinical-grade successor, S64315 (MIK665). This analysis is supported by experimental data on their performance and detailed methodologies for key experiments.

Myeloid Cell Leukemia-1 (MCL-1) is a critical pro-survival protein of the BCL-2 family, frequently overexpressed in various cancers, where it plays a pivotal role in tumorigenesis and resistance to therapy. Both S63845 and S64315 (MIK665) are potent and selective small-molecule inhibitors of MCL-1, inducing apoptosis in cancer cells dependent on this protein for survival.[1][2] S64315 (MIK665) was developed as a clinical-grade derivative of S63845, exhibiting improved potency.[3][4]

Performance Data

The following tables summarize the quantitative data comparing the in vitro and in vivo performance of S63845 and S64315 (MIK665).

CompoundTargetBinding Affinity (Ki)Binding Affinity (KD)IC50Reference
S63845 Human MCL-1<1.2 nM0.19 nM-[5]
S64315 (MIK665) Human MCL-10.048 nM-1.81 nM

Table 1: Comparative Binding Affinity and Potency. This table highlights the superior binding affinity and inhibitory concentration of S64315 (MIK665) for human MCL-1 compared to its predecessor, S63845.

Cell LineCancer TypeS63845 (IC50)S64315 (MIK665) (IC50)Reference
H929Multiple Myeloma-250 nM
Various Hematological MalignanciesLeukemia, Lymphoma, Multiple Myeloma<100 nM (for many cell lines)Strong cell killing activity
Melanoma Cell LinesMelanomaSimilar efficacy to S64315Similar efficacy to S63845

Table 2: In Vitro Cellular Potency. This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds in various cancer cell lines, demonstrating their effectiveness in inducing cell death.

ModelCancer TypeTreatmentEfficacyReference
Xenograft Mouse ModelMultiple MyelomaS63845Potent anti-tumor activity
Xenograft Mouse ModelHematological TumorsS64315 (MIK665)Complete regression of established tumors
Humanized Mcl-1 MiceLymphomaS63845Effective as a single agent and in combination

Table 3: In Vivo Efficacy. This table presents the in vivo anti-tumor activity of both compounds in preclinical cancer models, showcasing their therapeutic potential.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MCL-1 signaling pathway and a typical experimental workflow for evaluating these inhibitors.

MCL1_Signaling_Pathway MCL-1 Signaling Pathway and Inhibition cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Proteins cluster_3 Mitochondrial Apoptosis cluster_4 Inhibitor Action Growth Factor Withdrawal Growth Factor Withdrawal BIM BIM Growth Factor Withdrawal->BIM PUMA PUMA Growth Factor Withdrawal->PUMA DNA Damage DNA Damage DNA Damage->PUMA NOXA NOXA DNA Damage->NOXA ER Stress ER Stress ER Stress->PUMA ER Stress->NOXA MCL1 MCL1 BIM->MCL1 Inhibition BCL2 BCL2 BIM->BCL2 BCLXL BCLXL BIM->BCLXL PUMA->MCL1 Inhibition PUMA->BCL2 PUMA->BCLXL NOXA->MCL1 Inhibition BAX BAX MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP BAK BAK BAK->MOMP MCL1->BAX Sequestration MCL1->BAK Sequestration BCL2->BAX BCL2->BAK BCLXL->BAX BCLXL->BAK Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis S63845 / S64315 S63845 / S64315 S63845 / S64315->MCL1 Direct Inhibition

Caption: MCL-1 signaling pathway and mechanism of inhibition.

Experimental_Workflow Comparative Experimental Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison Cell_Culture Cancer Cell Line Culture (e.g., H929, Melanoma lines) Compound_Treatment Treatment with S63845 or S64315 (Dose-response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT / ATP-based) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / Caspase-Glo) Compound_Treatment->Apoptosis_Assay Data_Analysis Calculation of IC50, Tumor Growth Inhibition Statistical Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Binding_Assay Biochemical Binding Assay (e.g., FRET) Binding_Assay->Data_Analysis Xenograft_Model Establishment of Tumor Xenografts in Immunocompromised Mice Drug_Administration Intravenous Administration of S63845 or S64315 Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Monitoring of Animal Weight and General Health Drug_Administration->Toxicity_Assessment Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Workflow for comparing MCL-1 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (ATP-based Assay)

Objective: To determine the concentration-dependent effect of S63845 and S64315 (MIK665) on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SKMEL-28, MB4667)

  • Complete cell culture medium

  • S63845 and S64315 (MIK665) stock solutions (in DMSO)

  • 96-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of S63845 and S64315 (MIK665) in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the respective drug concentrations or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by S63845 and S64315 (MIK665).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • S63845 and S64315 (MIK665)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of S63845, S64315 (MIK665), or a DMSO vehicle control for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations, and wash them with ice-cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of S63845 and S64315 (MIK665) in a preclinical mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line for tumor implantation (e.g., hematological or solid tumor lines)

  • Matrigel (for subcutaneous injection)

  • S63845 and S64315 (MIK665) formulated for intravenous (IV) injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, S63845, S64315 at various doses).

  • Administer the compounds or vehicle control via intravenous injection according to the planned dosing schedule (e.g., once or twice weekly).

  • Measure tumor volume with calipers two to three times per week using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot tumor growth curves and calculate tumor growth inhibition (TGI) to evaluate the efficacy of the treatments.

This guide provides a foundational comparative analysis of S63845 and S64315 (MIK665). Researchers are encouraged to adapt the provided protocols to their specific experimental needs and cell systems. The superior potency of S64315 (MIK665) makes it a promising candidate for clinical development, and further head-to-head studies will continue to elucidate its therapeutic potential.

References

Assessing the Therapeutic Window of S63845 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein, has emerged as a promising strategy in cancer therapy. S63845, a potent and selective MCL-1 inhibitor, has demonstrated significant anti-tumor activity in a range of preclinical models.[1][2] This guide provides a comprehensive comparison of the therapeutic window of S63845 with other MCL-1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development efforts.

Executive Summary

S63845 exhibits a promising therapeutic window in preclinical studies, demonstrating potent efficacy against various hematological malignancies and solid tumors with a manageable toxicity profile.[1] This guide delves into the quantitative data supporting this assessment, comparing its performance against other notable MCL-1 inhibitors, AMG-176 and A-1210477. The provided experimental protocols and pathway diagrams offer a practical resource for researchers investigating MCL-1 targeted therapies.

Data Presentation: Efficacy and Toxicity of MCL-1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy and toxicity of S63845 and its alternatives in various preclinical models.

Table 1: In Vitro Efficacy of MCL-1 Inhibitors (IC50 Values)

Cell LineCancer TypeS63845 IC50 (µM)AMG-176 IC50 (nM)A-1210477 IC50 (µM)
H929Multiple Myeloma< 0.1-~10
AMO-1Multiple Myeloma< 0.1--
OPM2Multiple Myeloma---
MV4-11Acute Myeloid Leukemia0.004 - 0.233-Sensitive
MOLM-13Acute Myeloid Leukemia--Sensitive
OCI-AML3Acute Myeloid Leukemia0.004 - 0.233-Insensitive
K562Chronic Myeloid LeukemiaInsensitive--
A375Melanoma---
MB3616Melanoma---
OCI-LY1Diffuse Large B-cell Lymphoma-Sensitive-
DHL4Diffuse Large B-cell Lymphoma-Sensitive-
RamosBurkitt's Lymphoma-Sensitive-
DaudiBurkitt's Lymphoma-Sensitive-

Table 2: In Vivo Efficacy of S63845 in Xenograft Models

Cancer ModelDosing RegimenOutcome
AMO-1 (Multiple Myeloma)25 mg/kg, i.v.Complete tumor regression in 7/8 mice.[2]
H929 (Multiple Myeloma)25 mg/kg, i.v.Significant tumor growth inhibition.
MV4-11 (AML)12.5 mg/kg, i.v.Potent anti-tumor activity.
Eµ-Myc (Lymphoma)25 mg/kg, i.v. for 5 daysCured 70% of mice.
A375 (Melanoma) XenograftS63845 + ABT-263Significantly inhibited tumor growth.[3]
MB3616 (Melanoma) XenograftS63845 + ABT-263Significantly inhibited tumor growth.

Table 3: Preclinical Toxicity Profile of S63845

Animal ModelDosing RegimenKey Toxicity Findings
Healthy Mice25 mg/kg, i.v. for 5 daysWell-tolerated with no significant side effects.
Humanized Mcl-1 Mice12.5 mg/kg, i.v. for 5 daysEstablished as the Maximum Tolerated Dose (MTD).
Humanized Mcl-1 Mice25 mg/kg, i.v. for 5 daysNot tolerated.
Melanoma Xenograft MiceCombination with ABT-263No significant weight loss observed.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments.

In Vitro Cell Viability Assay
  • Cell Culture: Culture cancer cell lines in their recommended media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of S63845 (or other MCL-1 inhibitors) in DMSO. Serially dilute the stock solution in culture media to achieve the desired final concentrations.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing the various concentrations of the MCL-1 inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Xenograft Mouse Model of Cancer
  • Animal Housing: House immunodeficient mice (e.g., NOD/SCID or NSG) in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer S63845 (or vehicle control) via the desired route (e.g., intravenous injection) at the specified dose and schedule.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (or if tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

MCL-1 Signaling Pathway and Mechanism of S63845 Action

MCL1_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Apoptosis Apoptosis MCL1 MCL-1 BAX BAX MCL1->BAX Inhibition BAK BAK MCL1->BAK Inhibition Apoptosis Apoptosis BAX->Apoptosis Activation BAK->Apoptosis Activation BIM BIM BIM->MCL1 Inhibition NOXA NOXA NOXA->MCL1 Inhibition S63845 S63845 S63845->MCL1 Inhibition Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment CellLines Cancer Cell Lines & Normal Cells Treatment_InVitro Treat with S63845 & Alternatives CellLines->Treatment_InVitro ViabilityAssay Cell Viability Assay (IC50) Treatment_InVitro->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V) Treatment_InVitro->ApoptosisAssay TherapeuticWindow Therapeutic Window Assessment ViabilityAssay->TherapeuticWindow ApoptosisAssay->TherapeuticWindow Xenograft Establish Xenograft Mouse Models Treatment_InVivo Treat with S63845 & Alternatives Xenograft->Treatment_InVivo Efficacy Monitor Tumor Growth & Survival Treatment_InVivo->Efficacy Toxicity Monitor Body Weight & Clinical Signs Treatment_InVivo->Toxicity Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

References

S63845 Versus Genetic Knockdown of MCL1: A Comparative Guide for Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for validating Myeloid Cell Leukemia 1 (MCL1) as a therapeutic target: the potent and selective small molecule inhibitor S63845 and genetic knockdown techniques, such as siRNA. By presenting experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to equip researchers with the necessary information to make informed decisions for their target validation studies.

Executive Summary

Both S63845 and genetic knockdown of MCL1 serve to decrease MCL1 function, leading to the induction of apoptosis in dependent cancer cells. S63845 offers a rapid, dose-dependent, and reversible means of inhibiting MCL1, mimicking a therapeutic intervention.[1][2] Genetic knockdown provides a highly specific method to study the effects of reduced MCL1 expression. The choice between these two powerful techniques depends on the specific experimental goals, with S63845 being particularly relevant for pre-clinical studies evaluating the therapeutic potential of MCL1 inhibition.

Data Presentation

Table 1: Comparative Efficacy of S63845 and MCL1 Knockdown on Cell Viability
Cell LineTreatmentConcentration/TargetResultReference
DMS114 (SCLC)S63845100 nMDecreased cell viability[3]
DMS114 (SCLC)siRNAMCL1Decreased cell viability[3]
KTOR201 (SCLC)S63845100 nMDecreased cell viability[3]
KTOR201 (SCLC)siRNAMCL1Decreased cell viability
DMS53 (SCLC)S63845 + MCL1 siRNA100 nMNo significant decrease in cell viability
SW1271 (SCLC)S63845 + MCL1 siRNA100 nMNo significant decrease in cell viability
Table 2: In Vitro Activity of S63845 in Various Cancer Cell Lines
Cancer TypeCell LinesIC50 RangeReference
Multiple MyelomaH929~100 nM
T-cell Acute Lymphoblastic Leukemia11 cell linesSubmicromolar (as low as 10 nM)
Acute Myeloid Leukemia8 cell lines4–233 nM
Human Lymphomas & CML11 cell lines<0.1 µM to >1 µM

Mechanism of Action

MCL1 is an anti-apoptotic protein belonging to the BCL-2 family. It sequesters the pro-apoptotic proteins BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis.

  • S63845: This small molecule inhibitor binds with high affinity (Kd = 0.19 nM for human MCL1) and selectivity to the BH3-binding groove of MCL1. This competitive binding displaces BAK and BAX, leading to their activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

  • Genetic Knockdown (siRNA): Small interfering RNA (siRNA) molecules are designed to be complementary to the MCL1 mRNA sequence. Upon introduction into the cell, the siRNA incorporates into the RNA-induced silencing complex (RISC), which then targets and cleaves the MCL1 mRNA. This prevents the translation of the MCL1 protein, leading to a reduction in its overall levels and subsequent induction of apoptosis in dependent cells.

Signaling Pathway and Experimental Workflow

MCL1_Signaling_Pathway cluster_0 Mitochondrial Apoptosis Pathway Pro-survival Pro-survival MCL1 MCL1 Pro-apoptotic (Effectors) Pro-apoptotic (Effectors) BAK_BAX BAK / BAX Pro-apoptotic (BH3-only) Pro-apoptotic (BH3-only) MCL1->BAK_BAX Inhibition Apoptosis Apoptosis BAK_BAX->Apoptosis Induction S63845 S63845 S63845->MCL1 Inhibition siRNA siRNA mRNA MCL1 mRNA siRNA->mRNA Degradation Translation Translation mRNA->Translation Translation->MCL1 Synthesis Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis start Cancer Cell Line Culture S63845 Treat with S63845 (Dose-Response) start->S63845 siRNA Transfect with MCL1 siRNA (vs. Control siRNA) start->siRNA Viability Cell Viability Assay (e.g., MTT) S63845->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) S63845->Apoptosis CoIP Co-Immunoprecipitation (MCL1-BAK/BAX) S63845->CoIP siRNA->Viability siRNA->Apoptosis siRNA->CoIP Analysis Compare IC50, Apoptosis Rate, Protein Interaction Viability->Analysis Apoptosis->Analysis CoIP->Analysis Target_Validation_Logic cluster_0 Hypothesis cluster_1 Experimental Approaches cluster_2 Observed Phenotypes cluster_3 Conclusion Hypothesis MCL1 is a valid therapeutic target in a specific cancer type Pharmacological Pharmacological Inhibition (S63845) Hypothesis->Pharmacological Genetic Genetic Knockdown (siRNA) Hypothesis->Genetic Phenotype - Decreased Cell Viability - Increased Apoptosis - Disruption of MCL1-BAK/BAX Interaction Pharmacological->Phenotype Genetic->Phenotype Validation Target Validation: MCL1 is critical for survival Phenotype->Validation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (S,R)-S63845

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research, the safe handling and disposal of chemical compounds is paramount. This guide provides detailed procedures for the proper disposal of (S,R)-S63845, a selective MCL-1 inhibitor, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. While some safety data sheets (SDS) may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is best practice to treat all research chemicals, including their isomers, as potentially hazardous waste[1].

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in either solid or solution form.

Spill Management: In the event of a spill, contain the substance using an inert absorbent material. The contaminated absorbent should then be collected and disposed of as hazardous waste[2].

Quantitative Data Summary for this compound

The following table summarizes key quantitative data relevant to the handling and storage of S63845, the active isomer of this compound. This information is critical for preparing solutions and managing stock.

PropertyValueSource
Solubility Insoluble in H2O; ≥20 mg/mL in MeOH; ≥41.45 mg/mL in DMSO; 30 mg/mL in DMF; 30 mg/mL in Ethanol[3][4]
Storage (Solid) Store at -20°C[3]
Storage (Solutions) -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.
Stability ≥ 4 years when stored at -20°C

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated waste is a critical component of laboratory safety. The following step-by-step guide outlines the correct procedures for different forms of waste.

Unused or Expired Solid Compound:
  • Container: Keep the solid this compound in its original, clearly labeled container where possible. If the original container is not available, use a new, sealable container and label it clearly with the full chemical name and any known hazards.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

Liquid Waste (Solutions):
  • Collection: Solutions of this compound, typically in solvents like DMSO, should be collected in a dedicated, sealed, and chemically compatible waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound" and the solvent used (e.g., "DMSO Waste with this compound").

  • Prohibition: Never dispose of solutions containing this compound down the drain.

Contaminated Labware:
  • Solid Waste: Disposable items such as pipette tips, gloves, and vials that have come into contact with this compound should be collected in a designated hazardous waste bag or container.

  • Empty Containers: Thoroughly rinse empty containers that held this compound. The first rinse should be collected as hazardous liquid waste. Subsequent rinses may be disposed of as regular waste, pending your institution's specific guidelines.

Cell Culture Waste:
  • Media: All cell culture media containing this compound must be collected as liquid hazardous waste.

  • Plates and Flasks: Cell culture plates and flasks should be treated as contaminated solid waste.

Experimental Protocol: In Vitro Apoptosis Assay

To determine the apoptotic effects of this compound's active isomer, S63845, researchers can perform a sub-G1 assay.

  • Cell Seeding: Seed cancer cell lines (e.g., HH and HuT-78) in appropriate culture plates.

  • Treatment: Treat the cells with varying concentrations of S63845 (e.g., 0.25, 0.5, and 1.0 µM) for 24 and 48 hours.

  • Cell Harvesting: After the incubation period, harvest the cells.

  • Staining: Stain the cells with a fluorescent DNA dye, such as propidium iodide.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Apoptotic cells will appear in the sub-G1 phase.

  • Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the rate of apoptosis.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Start Identify this compound Waste Waste_Type Determine Waste Type Start->Waste_Type Solid_Compound Unused/Expired Solid Waste_Type->Solid_Compound Solid Liquid_Waste Liquid Waste (Solutions) Waste_Type->Liquid_Waste Liquid Contaminated_Labware Contaminated Labware Waste_Type->Contaminated_Labware Labware Package_Solid Package and Label as Hazardous Waste Solid_Compound->Package_Solid Collect_Liquid Collect in Labeled Hazardous Waste Container Liquid_Waste->Collect_Liquid Segregate_Labware Segregate into Sharps and Non-Sharps Hazardous Waste Contaminated_Labware->Segregate_Labware EHS_Pickup Arrange for EHS Pickup Package_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Segregate_Labware->EHS_Pickup

References

Essential Safety and Logistical Information for Handling (S,R)-S63845

Author: BenchChem Technical Support Team. Date: November 2025

(S,R)-S63845 is the isomer of S63845 and is utilized as an experimental control. S63845 is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL1), a pro-survival protein often overexpressed in cancers.[1] While the Safety Data Sheet (SDS) for the closely related compound S63845 indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative for researchers to handle this potent research compound with a comprehensive safety-first approach.[2] The responsibility for developing proper handling and personal protection methods lies with the user, based on the specific conditions of use.[2]

Personal Protective Equipment (PPE)

Although the available SDS for S63845 does not mandate specific PPE, best practices for handling potent, biologically active small molecules in a laboratory setting should be followed.[2] The following table summarizes the recommended PPE for various tasks involving this compound.

Task Recommended Personal Protective Equipment (PPE)
Weighing and Aliquoting Powder - Primary: Disposable nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat. - Secondary (in case of potential for aerosolization): A NIOSH-approved respirator (e.g., N95) and a face shield should be considered.
Preparing Solutions - Disposable nitrile gloves, safety glasses, and a lab coat.
Cell Culture Experiments - Disposable nitrile gloves, lab coat, and safety glasses.
Animal Handling (In Vivo Studies) - Disposable nitrile gloves, lab coat, and safety glasses. Additional PPE may be required based on institutional animal care and use committee (IACUC) guidelines.
Waste Disposal - Disposable nitrile gloves, lab coat, and safety glasses.

Note: Always inspect PPE for integrity before use. Contaminated PPE should be removed and disposed of properly.

Operational Plans

1. Engineering Controls:

  • All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Work with solutions should also be performed in a chemical fume hood.

2. Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the creation of dust and aerosols.

  • Use the smallest practical quantities for experiments.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in laboratory areas.

3. Storage:

  • Store this compound as a solid at -20°C for long-term stability.[3]

  • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

  • Avoid repeated freeze-thaw cycles of solutions.

Disposal Plans

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Unused Compound: Treat as chemical waste. Do not dispose of down the drain or in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container for chemical waste disposal.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is a representative example based on studies using the active isomer, S63845.

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Appropriate cancer cell line (e.g., H929 multiple myeloma cells)

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value if applicable.

In Vivo Murine Xenograft Study

This protocol is a representative example based on studies using the active isomer, S63845.

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., as described in literature, a solution containing 25mM HCl and 20% 2-hydroxy propyl β-cyclodextrin has been used for S63845)

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human cancer cells for implantation (e.g., MV4-11)

  • Calipers for tumor measurement

Procedure:

  • Xenograft Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the formulation of this compound in the appropriate vehicle. Administer the compound to the treatment group via the desired route (e.g., intravenous injection) at a specified dose and schedule. Administer the vehicle alone to the control group.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the results.

Visualizations

S63845_Signaling_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane MCL1 MCL1 BAK BAK MCL1->BAK Inhibits BAX BAX MCL1->BAX Inhibits Cytochrome_c Cytochrome c BAK->Cytochrome_c Release BAX->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis S63845 This compound S63845->MCL1 Inhibits

Caption: Mechanism of Action of S63845.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood / Ventilated Enclosure Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Solid Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Work Surfaces Perform_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste per Institutional Guidelines Segregate_Waste->Dispose_Waste

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.